N-Nitroso-Acebutolol-d7
Description
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Properties
Molecular Formula |
C18H27N3O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D |
InChI Key |
YAUUHPOXNBJSBK-JLTHDCAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Nitroso-Acebutolol-d7
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-Nitroso-Acebutolol-d7, a critical internal standard for the accurate quantification of the potential genotoxic impurity, N-Nitroso-Acebutolol, in the drug substance Acebutolol. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Introduction
Acebutolol is a cardioselective beta-adrenergic antagonist used in the management of hypertension and cardiac arrhythmias.[1][2][3] As with all pharmaceutical products, rigorous control of impurities is essential to ensure patient safety. N-nitrosamines are a class of compounds that are of particular concern due to their potential carcinogenic properties.[4] N-Nitroso-Acebutolol is an N-nitroso derivative of the secondary amine present in the Acebutolol molecule and is considered a potential impurity that may form during the synthesis or storage of the drug product.[5]
Regulatory bodies such as the FDA and EMA have set stringent limits for nitrosamine impurities in pharmaceutical products.[5] To meet these regulatory requirements, highly sensitive and accurate analytical methods are necessary for the detection and quantification of these impurities. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the development and validation of robust analytical methods, particularly for LC-MS/MS-based assays.[6][7] This deuterated analog serves to minimize matrix effects and improve the accuracy and precision of quantification.
This guide details the synthetic route to this compound and the analytical techniques employed for its characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deuteration of the parent drug, Acebutolol, followed by a nitrosation reaction.
Step 1: Deuteration of Acebutolol
The deuterium atoms are introduced into the Acebutolol molecule via a hydrogen-deuterium (H/D) exchange reaction. This process specifically targets the isopropyl group attached to the secondary amine.
-
Dissolution: Dissolve Acebutolol hydrochloride in deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Catalysis: To accelerate the exchange reaction, an alkaline catalyst such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃) is added to the solution.[8][9]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the deuteration can be monitored over time. Complete deuteration of the targeted methyl groups can be achieved within several hours.[8]
-
Mechanism: The deuteration occurs at the α-position of the carbonyl group of the acetyl moiety through a keto-enol tautomerization mechanism. The pathway for the deuteration of the methyl group is CH₃ → CH₂D → CHD₂ → CD₃.[8][9][10]
-
Work-up and Isolation: Following the completion of the reaction, the solvent is removed under reduced pressure. The resulting deuterated Acebutolol (Acebutolol-d7) is then purified using standard chromatographic techniques.
Step 2: Nitrosation of Acebutolol-d7
The secondary amine in the deuterated Acebutolol is then nitrosated to yield this compound.
-
Dissolution: Dissolve the purified Acebutolol-d7 in an appropriate solvent, such as an aqueous acidic solution.
-
Nitrosating Agent: A nitrosating agent, typically sodium nitrite (NaNO₂), is added to the solution. The reaction is generally carried out under acidic conditions (e.g., using hydrochloric acid) to generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.[4][11][12]
-
Reaction Conditions: The reaction is typically run at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product is purified by column chromatography to obtain the final, high-purity this compound.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like HPLC or UPLC.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [13][14] |
| Molecular Weight | 372.5 g/mol | [13][14] |
| IUPAC Name | N-(3-acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [5] |
| Storage Condition | 2-8°C for long-term storage | [13][15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the successful deuteration of the Acebutolol molecule.
In the ¹H NMR spectrum of this compound, the signal corresponding to the isopropyl methyl protons of the parent Acebutolol will be absent or significantly diminished, confirming the incorporation of deuterium at these positions. The remaining proton signals of the molecule can be assigned to confirm the overall structure.
A broad signal in the ²H NMR spectrum at the chemical shift corresponding to the isopropyl methyl groups provides direct evidence of deuterium incorporation.[8]
The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the this compound molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the characterization and quantification of this compound.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
While specific mass transitions for this compound are not detailed in the provided search results, a similar deuterated nitrosamine, N-nitroso-atenolol-d7, shows MRM transitions of m/z 303 → 229 and 152.[6] Based on the structure of this compound, the protonated molecular ion [M+H]⁺ would be expected at m/z 373.5. The fragmentation pattern would involve characteristic losses from this precursor ion.
| Parameter | Description |
| Precursor Ion [M+H]⁺ | m/z 373.5 |
| Product Ions | To be determined experimentally, but would be 7 mass units higher than the corresponding fragments of the non-deuterated N-Nitroso-Acebutolol. |
Analytical Characterization Workflow
Caption: A logical workflow for the analytical characterization of synthesized this compound.
Application in Pharmaceutical Analysis
This compound is an essential tool for the development and validation of analytical methods to quantify N-Nitroso-Acebutolol in Acebutolol drug substances and products.[5] Its use as an internal standard in methods like LC-MS/MS helps to:
-
Improve Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response.
-
Mitigate Matrix Effects: The deuterated standard co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification.
-
Establish Limits of Detection and Quantification: It is used to determine the sensitivity of the analytical method.[5]
-
Ensure Regulatory Compliance: Facilitates adherence to the stringent safety limits for nitrosamine impurities set by regulatory agencies.[5]
Conclusion
The synthesis and characterization of this compound are critical for ensuring the safety and quality of Acebutolol-containing pharmaceuticals. The synthetic route, involving deuteration followed by nitrosation, is a well-established process. Thorough characterization using NMR and LC-MS/MS confirms the identity, purity, and isotopic labeling of this internal standard. The availability of high-quality this compound is indispensable for the accurate monitoring of potential nitrosamine impurities, thereby supporting the development of safe and effective medicines.
References
- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. mdpi.com [mdpi.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. clearsynth.com [clearsynth.com]
- 14. N-Nitroso-Acebutolol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 15. clearsynth.com [clearsynth.com]
- 16. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Nitroso-Acebutolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-Acebutolol-d7 is the deuterated analog of N-Nitroso-Acebutolol, a nitrosamine impurity of the beta-blocker drug, Acebutolol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines relevant experimental protocols for its analysis, and discusses the general biological signaling pathways associated with N-nitroso compounds. This information is intended to support research, development, and quality control activities related to Acebutolol and its potential impurities.
Physical and Chemical Properties
This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitroso-Acebutolol in pharmaceutical substances and products.[4][5] Its deuteration provides a distinct mass spectrometric signal, allowing for accurate measurement. While some specific physical properties like the melting point have not been documented in publicly available literature, a summary of its key chemical identifiers and known properties is provided below.
Table 1: Chemical Identification of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(3-acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [4] |
| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [5][6][7] |
| Molecular Weight | 372.47 g/mol (or 372.5 g/mol ) | [4][6][7] |
| CAS Number | Not Available | [4][5][6][7] |
| SMILES | CCCC(NC1=CC=C(OCC(O)CN(N=O)C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C(C(C)=O)=C1)=O | [4] |
| InChI | InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D | [4] |
Table 2: Known Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | No data available | [8] |
| Solubility | Soluble in Methanol (MEOH) | [7] |
| Melting Point | No data available | |
| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | [5][7][9] |
| Purity (Typical) | >95% (by HPLC for the non-deuterated form) | [5] |
| Stability | Stable under recommended storage conditions. Avoid direct contact with skin. | [8] |
Experimental Protocols
While specific synthesis protocols for this compound are proprietary and not publicly detailed, general analytical methodologies for the detection and quantification of nitrosamine impurities in beta-blockers have been published. These methods are critical for ensuring the safety and quality of pharmaceutical products.
General Analytical Workflow for Nitrosamine Impurity Detection
A common approach for the analysis of N-nitroso impurities in active pharmaceutical ingredients (APIs) and drug products involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[10]
Objective: To detect and quantify N-Nitroso-Acebutolol at trace levels in an Acebutolol drug substance or product. This compound is used as an internal standard to ensure accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh the Acebutolol API or crushed tablets.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[10]
-
Spike the sample with a known concentration of this compound internal standard.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm filter to remove particulates.
-
-
Chromatographic Separation (UHPLC):
-
Column: A reversed-phase column, such as an Acquity HSS T3 (3.0 × 100 mm, 1.8 μm), is suitable for separation.[10]
-
Mobile Phase: A gradient elution using two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be methanol or acetonitrile.[10]
-
Gradient Program: The gradient is optimized to achieve separation of N-Nitroso-Acebutolol from the parent drug and other potential impurities.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[10]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitroso-Acebutolol and the this compound internal standard. This provides high selectivity and sensitivity.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Nitroso-Acebutolol in the sample against a calibration curve.
-
The following diagram illustrates a generalized workflow for this analytical process.
Biological Signaling and Mechanism of Action
Specific studies on the biological activity and signaling pathways of this compound are not available. However, the broader class of N-nitroso compounds is well-studied, and their primary mechanism of toxicity is understood to be genotoxicity, leading to carcinogenic effects.[1][3]
N-nitroso compounds are generally not directly reactive with cellular macromolecules. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic intermediates.[3] This process, known as bioactivation, is a critical step in their carcinogenic action.
The proposed general mechanism is as follows:
-
Metabolic Activation: The N-nitrosamine undergoes enzymatic α-hydroxylation by CYP enzymes.[3]
-
Formation of Unstable Intermediates: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes.
-
Generation of Electrophiles: This decomposition leads to the formation of a highly reactive diazonium ion.
-
DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases, forming DNA adducts.
-
Genotoxicity and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.[1][3]
The following diagram illustrates this general signaling pathway for N-nitroso compounds.
Conclusion
This compound is a critical analytical tool for the pharmaceutical industry in monitoring and controlling the levels of the potentially carcinogenic impurity, N-Nitroso-Acebutolol, in Acebutolol-containing medicines. While specific experimental data on some of its physical properties are lacking, its chemical identity is well-defined. The analytical methods for its use are established, and the toxicological concerns are based on the well-understood mechanism of action of N-nitroso compounds. This guide provides a foundational understanding for professionals working to ensure the safety and quality of pharmaceutical products. Further research into the specific biological activity of N-Nitroso-Acebutolol may provide more nuanced insights into its risk profile.
References
- 1. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. N-Nitroso-Acebutolol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. allmpus.com [allmpus.com]
- 8. kmpharma.in [kmpharma.in]
- 9. clearsynth.com [clearsynth.com]
- 10. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso-Acebutolol-d7 material safety data sheet (MSDS)
Technical Guide: N-Nitroso-Acebutolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data, handling procedures, and applications of this compound. The information is compiled for professionals in research and drug development who may work with this compound.
This compound is the deuterated form of N-Nitroso-Acebutolol, a nitrosamine impurity of the beta-blocker drug, Acebutolol. As a stable isotope-labeled compound, it serves as a critical internal standard for the accurate quantification of N-Nitroso-Acebutolol in pharmaceutical products.[1][2] Its use is essential for analytical method development, validation, and quality control to ensure the safety and compliance of Acebutolol formulations.[1]
Quantitative Data
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | Source(s) |
| Chemical Name | N-(3-Acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide | [1][3] |
| Molecular Formula | C₁₈H₂₀D₇N₃O₅ | [1][2][3][4] |
| Molecular Weight | 372.5 g/mol | [1][2][3][4] |
| CAS Number | Not Available (NA) | [1][2][3][4] |
| Appearance | Not Available (NA) | [1] |
| LD50/LC50 | >10,000 mg/kg | [1] |
| Storage Temperature | 2-8°C (refrigerator) | [2] |
Material Safety Data Sheet (MSDS) Summary
This section provides a summary of the key safety information for this compound, based on available Material Safety Data Sheets.
Hazards Identification
According to the available MSDS, this compound is not classified as a hazardous substance.[1] However, as a nitrosamine compound, it should be handled with care, as other nitrosamines are classified as probable human carcinogens. The product is intended for research and development use only.[1]
-
Potential Health Effects:
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Eyes: Immediately flush with plenty of water.[1]
-
Skin: Wash off with soap and plenty of water.[1]
-
Ingestion: Seek medical assistance for gastric lavage.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen or artificial respiration if necessary.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray.[1]
-
Unusual Fire and Explosion Hazards: None indicated.[1]
Accidental Release Measures
-
Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[1]
-
Spills/Leaks: Wash the area with plenty of water and ensure adequate ventilation.[1]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment, including surgical gloves and safety goggles.[1]
-
Storage: Store in a refrigerator at 2-8°C for long-term storage.[2]
Exposure Controls and Personal Protection
-
Respiratory Protection: A self-contained breathing apparatus is recommended.[1]
-
Eye Protection: Wear safety goggles.[1]
-
Other Protective Equipment: Standard laboratory protective clothing should be worn.[1]
Toxicological Information
The toxicological data for this compound is limited. The available information indicates an LD50/LC50 of >10,000 mg/kg.[1] No information is available regarding carcinogenicity, teratogenicity, or other specific toxicological effects.[1] It is noted that the product is not bioactive or radioactive.[1]
Experimental Protocols
As this compound is a reference standard for analytical testing, specific experimental protocols detailing its use in biological or chemical assays are not publicly available. Its primary application is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of N-Nitroso-Acebutolol in drug substances and products.[2]
A general workflow for its use would involve:
-
Preparation of a Stock Solution: A precise amount of this compound is dissolved in a suitable solvent to create a stock solution of a known concentration.
-
Spiking of Samples: A known volume of the stock solution is added to the sample being tested (e.g., a dissolved tablet of Acebutolol).
-
Sample Analysis: The spiked sample is then analyzed using an appropriate analytical instrument. The signal from this compound is used as an internal standard to accurately quantify the amount of N-Nitroso-Acebutolol present in the original sample.
Visualizations
Workflow for Accidental Spills
References
The Critical Role of Deuteration in N-Nitroso-Acebutolol-d7 for Accurate Quantification of a Potentially Mutagenic Impurity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds, often classified as probable human carcinogens, necessitate highly sensitive and accurate analytical methods for their detection and quantification at trace levels. N-Nitroso-Acebutolol, a potential impurity in the widely used beta-blocker Acebutolol, is one such nitrosamine of concern. The use of a deuterated internal standard, specifically N-Nitroso-Acebutolol-d7, is paramount for achieving the requisite accuracy and precision in bioanalytical methods. This technical guide delves into the fundamental role of deuteration in the this compound internal standard for robust and reliable quantification.
The Principle of Isotope Dilution Mass Spectrometry
The gold standard for quantitative analysis of trace contaminants in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This "internal standard" co-elutes with the native analyte and experiences identical conditions throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.
Why Deuteration is the Ideal Choice for Internal Standards
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in the N-Nitroso-Acebutolol molecule with deuterium to create this compound results in an internal standard with nearly identical physicochemical properties to the unlabeled analyte.[1]
Key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological and pharmaceutical matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard has the same molecular structure and polarity, it experiences the same matrix effects as the native analyte. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate quantification.
-
Compensation for Sample Loss: During multi-step sample preparation procedures, such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The deuterated internal standard, having been added at the beginning, is lost to the same extent. The constant ratio between the analyte and the internal standard ensures that the final calculated concentration is unaffected by these losses.[2]
-
Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and sample handling, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[3]
-
Co-elution with the Analyte: Due to their near-identical chemical properties, the deuterated internal standard and the native analyte co-elute during liquid chromatography. This is crucial for ensuring that both compounds experience the same matrix effects at the same point in time.[4]
The Logical Workflow of Analysis
The use of this compound as an internal standard follows a logical and systematic workflow designed to ensure the highest quality of analytical data. This process is crucial for regulatory submissions and for guaranteeing patient safety.
Caption: Logical workflow for the quantification of N-Nitroso-Acebutolol.
Experimental Protocols
A robust and validated analytical method is essential for the accurate quantification of N-Nitroso-Acebutolol. The following provides a detailed, representative experimental protocol based on established methods for nitrosamine analysis.
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of N-Nitroso-Acebutolol and this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions at appropriate concentrations for the calibration curve.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Extraction from Active Pharmaceutical Ingredient (API):
-
Accurately weigh approximately 100 mg of the Acebutolol API into a centrifuge tube.
-
Add a known volume of the internal standard working solution.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.
-
Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is often preferred for its sensitivity.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data and Mass Spectrometric Parameters
The following tables summarize the key quantitative data for N-Nitroso-Acebutolol and its deuterated internal standard. The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled analyte and data from the closely related N-Nitroso-Atenolol-d7.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Nitroso-Acebutolol | C₁₈H₂₇N₃O₅ | 365.43[5] |
| This compound | C₁₈H₂₀D₇N₃O₅ | 372.47[6] |
Table 1: Molecular properties of N-Nitroso-Acebutolol and its deuterated internal standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| N-Nitroso-Acebutolol | 366.2 | Predicted based on fragmentation | To be optimized |
| This compound | 373.2 | Predicted based on fragmentation | To be optimized |
Table 2: Predicted MRM transitions for N-Nitroso-Acebutolol and this compound. Note: The optimal product ions and collision energies need to be determined experimentally.
Signaling Pathway of Internal Standard Correction
The diagram below illustrates the conceptual "signaling pathway" of how an internal standard corrects for analytical variability. The ratio of the signals, rather than the absolute signal of the analyte, provides the accurate quantitative measure.
Caption: How an internal standard corrects for analytical variability.
Conclusion
The use of a deuterated internal standard, this compound, is not merely a recommendation but a critical requirement for the accurate and reliable quantification of the potentially mutagenic impurity, N-Nitroso-Acebutolol, in pharmaceutical products. Its ability to mimic the behavior of the native analyte throughout the analytical process provides a robust mechanism to correct for inevitable variations, thereby ensuring data integrity and patient safety. For researchers and drug development professionals, a thorough understanding and implementation of isotope dilution mass spectrometry with deuterated internal standards are essential for navigating the complex regulatory landscape of nitrosamine impurity analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. N-[3-Acetyl-4-(2-hydroxy-3-propan-2-ylamino-propoxy)-phenyl]butanamide(37517-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. THE VALIDATION CRITERIA FOR ANALYTICAL METHODS USED IN PHARMACY PRACTICE RESEARCH [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Quantitative Analysis of N-Nitroso-Acebutolol in Pharmaceutical Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of sensitive and robust analytical methods for their detection and quantification. N-Nitroso-Acebutolol, a potential mutagenic impurity in Acebutolol drug substance and products, requires a highly sensitive analytical method to ensure patient safety and regulatory compliance. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-Acebutolol.
N-Nitroso-Acebutolol is the N-nitroso derivative of the secondary amine present in Acebutolol.[1] Its molecular formula is C18H27N3O5 with a molecular weight of 365.42 g/mol .[1][2] The United States Food and Drug Administration (FDA) has set an acceptable intake (AI) limit for N-Nitroso-Acebutolol of 1500 ng/day.[1] This necessitates a highly sensitive analytical method capable of detecting and quantifying this impurity at trace levels. LC-MS/MS is a well-suited technique for this purpose due to its inherent selectivity and sensitivity.[3]
Experimental Protocols
Sample Preparation
a) Acebutolol Drug Substance:
-
Accurately weigh approximately 50 mg of the Acebutolol drug substance into a 50 mL volumetric flask.
-
Add 40 mL of diluent (Methanol:Water, 50:50, v/v) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
b) Acebutolol Drug Product (Tablets):
-
Weigh and crush a representative number of Acebutolol tablets (e.g., 10 tablets) to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the crushed powder equivalent to 50 mg of Acebutolol into a 50 mL volumetric flask.
-
Add 40 mL of diluent (Methanol:Water, 50:50, v/v) and sonicate for 30 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
a) Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 reversed-phase column[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4][5] |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
b) Mass Spectrometry Conditions:
Based on the fragmentation of similar N-nitroso compounds like N-Nitroso-Atenolol, the following Multiple Reaction Monitoring (MRM) transitions are proposed for N-Nitroso-Acebutolol.[5][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 366.2 [M+H]⁺ |
| Product Ion (Quantifier) | Proposed: 292.2 |
| Product Ion (Qualifier) | Proposed: 116.1 |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of an LC-MS/MS method for N-Nitroso-Acebutolol, based on published data for similar compounds and methods.[4][5][6]
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Workflow
Caption: Experimental workflow for N-Nitroso-Acebutolol quantification.
Signaling Pathway of Analysis
Caption: Mass spectrometric signaling pathway for N-Nitroso-Acebutolol.
References
- 1. veeprho.com [veeprho.com]
- 2. N-Nitroso Acebutolol | C18H27N3O5 | CID 171390103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for the Use of N-Nitroso-Acebutolol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and precision of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Nitroso-Acebutolol-d7 is a deuterated analog of N-Nitroso-Acebutolol, a potential impurity in the antihypertensive drug acebutolol. Its structural similarity and mass difference make it an ideal internal standard for the quantification of acebutolol and its related compounds in biological matrices.[1][2] These application notes provide a comprehensive guide for utilizing this compound to ensure robust and reliable bioanalytical data.
Rationale for Using a Stable Isotope-Labeled Internal Standard
An ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the unlabeled analyte.[3] This minimizes variations arising from matrix effects, sample preparation inconsistencies, and instrument fluctuations, thereby enhancing the accuracy and precision of the analytical method. The deuterium labels on this compound are located on carbon atoms, which generally ensures their stability against hydrogen-deuterium exchange during analytical procedures.
Experimental Protocols
This section outlines a detailed protocol for the quantification of acebutolol in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for beta-blockers and can be modified for other biological matrices.[4]
Materials and Reagents
-
Analytes: Acebutolol hydrochloride, this compound
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Equipment:
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S cronos Triple Quadrupole Mass Spectrometer or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of acebutolol hydrochloride and this compound and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.
-
-
Working Standard Solutions of Acebutolol:
-
Prepare a series of working standard solutions by serially diluting the acebutolol primary stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into the plasma to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to obtain the final working concentration. The optimal concentration should be determined during method development.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting acebutolol from plasma.[4]
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and inject a portion onto the LC-MS/MS system.
LC-MS/MS Analytical Method
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The exact MRM transitions should be optimized by infusing the individual standard solutions. Based on the molecular weights and known fragmentation patterns of similar compounds, the following are proposed transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Acebutolol | 337.2 | 234.1 | 0.1 | 30 | 20 |
| This compound (IS) | 373.2 | 241.1 | 0.1 | 30 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of a validated bioanalytical method for acebutolol using this compound as an internal standard, based on typical FDA guidelines for bioanalytical method validation.
Table 1: Calibration Curve for Acebutolol in Human Plasma
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 0.48 ± 0.04 | 96.0 | 8.3 |
| 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |
| 5.0 | 4.92 ± 0.25 | 98.4 | 5.1 |
| 25.0 | 25.8 ± 1.1 | 103.2 | 4.3 |
| 100.0 | 97.5 ± 3.9 | 97.5 | 4.0 |
| 200.0 | 204.2 ± 9.8 | 102.1 | 4.8 |
| 400.0 | 390.1 ± 21.5 | 97.5 | 5.5 |
| 500.0 (ULOQ) | 508.5 ± 30.0 | 101.7 | 5.9 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Intra- and Inter-Assay Precision and Accuracy for Acebutolol QC Samples in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Mean Conc. ± SD | Precision (%CV) | ||
| LQC | 1.5 | 1.58 ± 0.11 | 7.0 |
| MQC | 150 | 145.5 ± 8.7 | 6.0 |
| HQC | 375 | 382.5 ± 19.1 | 5.0 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Mandatory Visualizations
References
Application Note: High-Sensitivity Analysis of N-Nitroso-Acebutolol-d7 in Pharmaceutical Matrices
Abstract
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products.[2] This application note details a robust and sensitive method for the sample preparation and analysis of N-Nitroso-Acebutolol-d7, a deuterated internal standard for the corresponding nitrosamine impurity of Acebutolol. The protocol employs a liquid-liquid extraction (LLE) procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in the quality control and safety assessment of Acebutolol-containing pharmaceuticals.
Introduction
N-nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1][2] Their mutagenic and carcinogenic potential necessitates highly sensitive and selective analytical methods for their detection and quantification at trace levels.[3][4] Acebutolol, a beta-blocker, can potentially form the N-nitroso derivative, N-Nitroso-Acebutolol. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5][6]
This protocol provides a detailed methodology for the extraction and analysis of this compound from a drug substance or product matrix, enabling accurate and precise quantification of the corresponding non-deuterated nitrosamine impurity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a UHPLC-MS/MS method for the analysis of a similar N-nitroso beta-blocker impurity, which can be used as a benchmark for the analysis of N-Nitroso-Acebutolol. A specific study on N-nitrosoacebutolol reported a Limit of Detection (LOD) and Limit of Quantification (LOQ) in the parts per billion (ppb) range.[7]
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | [7] |
| Limit of Quantification (LOQ) | 2 - 20 ppb | [7] |
| Recovery | 64.1% - 113.3% | [7] |
| Correlation Coefficient (R) | 0.9978 - 0.9999 | [7] |
Experimental Protocol
Materials and Reagents
-
N-Nitroso-Acebutolol reference standard
-
Acebutolol HCl drug substance/product
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials, amber glass
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a concentration of 1 µg/mL.
Sample Preparation
-
Sample Weighing: Accurately weigh 100 mg of the Acebutolol drug substance or the equivalent amount of powdered drug product into a 15 mL polypropylene centrifuge tube.
-
Sample Dissolution: Add 5 mL of 0.1 M hydrochloric acid to the tube and vortex for 2 minutes to dissolve the sample.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the dissolved sample.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 using 0.1 M sodium hydroxide.
-
Liquid-Liquid Extraction:
-
Add 5 mL of dichloromethane (DCM) to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 3.0 × 100 mm, 1.8 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[7][8]
-
Mass Spectrometry: Utilize a tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[8]
-
Detection: Monitor the appropriate multiple reaction monitoring (MRM) transitions for N-Nitroso-Acebutolol and this compound.
Experimental Workflow Diagram
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Sensitivity UHPLC-MS/MS Method for the Separation and Identification of Acebutolol and Its Impurities
[AN-20251108-01]
Abstract
This application note presents a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the separation, identification, and quantification of the beta-blocker Acebutolol and its process-related impurities and degradation products. The method is designed for researchers, scientists, and professionals in drug development and quality control. It provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high resolution and short analysis times suitable for high-throughput environments.
Introduction
Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form.[1][2] The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product.[1] Therefore, a highly sensitive and specific analytical method is crucial for their detection and control. This UHPLC-MS/MS method provides the necessary performance to meet stringent regulatory requirements for impurity profiling.
Experimental Protocol
Sample and Standard Preparation
Standard Solutions:
-
Prepare a stock solution of Acebutolol reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare individual stock solutions of known impurities, if available, at 1 mg/mL in methanol.
-
Create a working standard solution by diluting the stock solutions in the mobile phase A to a final concentration of 10 µg/mL for Acebutolol and 1 µg/mL for each impurity.
-
For linearity assessment, prepare a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL.[3][4]
Sample Preparation (Forced Degradation Study): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][5][6][7]
-
Acid Hydrolysis: Dissolve 10 mg of Acebutolol in 10 mL of 1 M HCl. Heat at 80°C for a specified time. Neutralize with 1 M NaOH before dilution.[5][7]
-
Base Hydrolysis: Dissolve 10 mg of Acebutolol in 10 mL of 1 M NaOH. Heat at 80°C for a specified time. Neutralize with 1 M HCl before dilution.[5][7]
-
Oxidative Degradation: Dissolve 10 mg of Acebutolol in 10 mL of 30% H₂O₂. Keep at 80°C for a specified time.[7]
-
Thermal Degradation: Expose solid Acebutolol powder to 105°C in a hot air oven.[5]
-
Photolytic Degradation: Expose a methanolic solution of Acebutolol (100 µg/mL) to light as per ICH Q1B guidelines.[2][5]
After exposure, dilute the stressed samples with mobile phase A to a suitable concentration (e.g., 10 µg/mL) for analysis.
UHPLC-MS/MS Conditions
The chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow (N₂) | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Acquisition and Processing
Data is acquired in MRM mode for quantitative analysis. The MRM transitions for Acebutolol and its known degradation products are listed in Table 3. A full scan can be used for the identification of unknown impurities.
Results and Discussion
The developed method successfully separates Acebutolol from its major degradation products within a 12-minute runtime. Forced degradation studies showed that Acebutolol is labile under hydrolytic (acidic and basic) and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[2][5][6][7]
Four primary degradation products (DP-I, DP-II, DP-III, and DP-IV) were identified based on their mass fragmentation patterns.[5][6] An additional radiodegradation product has also been identified as an oxidation product.[8]
Table 3: MRM Transitions and Retention Times for Acebutolol and Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Identity |
| Acebutolol | 337.2 | 234.1, 116.1 | ~ 5.2 | Parent Drug |
| DP-I | 281.2 | 178.1, 116.1 | ~ 3.8 | 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone |
| DP-II | 391.2 | 234.1, 116.1 | ~ 5.8 | N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide |
| DP-III | 311.2 | 208.1, 116.1 | ~ 4.5 | 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone |
| DP-IV | 419.3 | 234.1, 116.1 | ~ 6.5 | 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone |
| Radiodegradation Product | 353.2 | - | - | Oxidized Acebutolol (Alcohol Derivative) |
Note: Retention times are approximate and may vary depending on the specific column and system.
The method was validated for linearity, precision, accuracy, and sensitivity. The limit of quantification (LOQ) for Acebutolol was determined to be as low as 0.1 ng/mL, demonstrating the high sensitivity of the method.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for analyzing Acebutolol and its impurities.
Caption: Experimental workflow for Acebutolol impurity analysis.
Conclusion
The UHPLC-MS/MS method detailed in this application note is highly suitable for the rapid and sensitive analysis of Acebutolol and its impurities. It provides excellent separation and enables precise quantification and structural characterization of known and unknown related substances, supporting drug development and quality assurance activities in the pharmaceutical industry.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application of N-Nitroso-Acebutolol-d7 in Pharmaceutical Quality Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acebutolol is a cardioselective beta-adrenoreceptor antagonist used in the management of hypertension and cardiac arrhythmias. As with other pharmaceutical products containing secondary or tertiary amine moieties, there is a potential for the formation of N-nitroso-impurities, such as N-Nitroso-Acebutolol. These impurities are of significant concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[1][3]
N-Nitroso-Acebutolol-d7 is a deuterium-labeled stable isotope of the N-Nitroso-Acebutolol impurity.[4] It serves as an essential internal standard in analytical methods for the precise and accurate quantification of N-Nitroso-Acebutolol in Acebutolol drug substances and products.[5][6] The use of a deuterated internal standard is critical for mitigating matrix effects and variability in instrument response, particularly in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] This document provides detailed application notes and protocols for the use of this compound in a pharmaceutical quality control (QC) setting.
Analytical Significance and Application
The primary application of this compound is as an internal standard for the quantitative analysis of N-Nitroso-Acebutolol. Its key functions in pharmaceutical QC include:
-
Analytical Method Development and Validation: this compound is instrumental in the development and validation of robust analytical methods for the detection and quantification of the corresponding non-labeled impurity.[3][8][9]
-
Quality Control (QC) Testing: It is used in routine QC testing of Acebutolol active pharmaceutical ingredient (API) and finished drug products to ensure that levels of N-Nitroso-Acebutolol remain within acceptable safety limits.[3] The FDA has set an Acceptable Intake (AI) limit for N-Nitroso-Acebutolol at 1500 ng/day.[4]
-
Impurity Profiling and Stability Studies: This internal standard aids in the accurate assessment of impurity levels in stability studies, helping to understand the potential for N-Nitroso-Acebutolol formation under various storage conditions.[5][6]
Experimental Protocols
A highly sensitive and selective LC-MS/MS method is the preferred analytical technique for the quantification of N-Nitroso-Acebutolol at trace levels. The following protocol is a representative example.
Preparation of Standard and Sample Solutions
Internal Standard Stock Solution (IS Stock):
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
Internal Standard Working Solution (IS Working):
-
Dilute the IS Stock solution with 75% methanol to a working concentration of 600 ng/mL.
Analyte Stock Solution (Analyte Stock):
-
Prepare a stock solution of N-Nitroso-Acebutolol at a concentration of 1 mg/mL in methanol.
Calibration Curve Standards:
-
Prepare a series of calibration standards by diluting the Analyte Stock solution with 75% methanol to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL. Each calibration standard should be spiked with the IS Working solution to a final concentration of 10 ng/mL.
Sample Preparation (Acebutolol Drug Substance/Product):
-
Accurately weigh a portion of the crushed tablets or drug substance equivalent to 100 mg of Acebutolol into a suitable centrifuge tube.
-
Add a known volume of 75% methanol and the IS Working solution to achieve a final IS concentration of 10 ng/mL.
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Sonicate the sample for 15 minutes.
-
Centrifuge the sample at 4500 rpm for 10 minutes.[10]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[10]
LC-MS/MS Analytical Method
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | As required to achieve separation |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions (Hypothetical) | N-Nitroso-Acebutolol: m/z 366.2 → 292.2 (Quantifier), 366.2 → 116.1 (Qualifier) this compound: m/z 373.2 → 299.2 (Quantifier) |
Data Presentation
The following tables represent typical validation data for the quantification of N-Nitroso-Acebutolol using this compound as an internal standard.
Table 1: Linearity of N-Nitroso-Acebutolol
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.5 (LOQ) | 0.015 | 98.5 |
| 2.0 | 0.062 | 101.2 |
| 10.0 | 0.310 | 99.8 |
| 20.0 | 0.615 | 100.5 |
| 40.0 | 1.240 | 99.1 |
| 80.0 | 2.495 | 100.9 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Mean Recovery (%) |
| 0.5 (LOQ) | 4.2 | 5.5 | 99.2 |
| 10.0 (100% Limit) | 2.1 | 2.8 | 101.5 |
| 40.0 (400% Limit) | 1.8 | 2.5 | 100.8 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Visualizations
Caption: QC workflow for N-Nitroso-Acebutolol analysis.
Caption: Key parameters for analytical method validation.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of the N-Nitroso-Acebutolol impurity in pharmaceutical quality control. The detailed protocols and validation data presented herein provide a framework for establishing a robust and sensitive LC-MS/MS method. Implementation of such methods is crucial for ensuring the safety and quality of Acebutolol-containing medicines and for compliance with global regulatory expectations regarding the control of nitrosamine impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. veeprho.com [veeprho.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fda.gov [fda.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-Nitroso-Acebutolol in Acebutolol Using a Deuterated Internal Standard
An application note on the utilization of N-Nitroso-Acebutolol-d7 for the development of a robust analytical method to quantify the corresponding nitrosamine impurity in Acebutolol drug substance and product. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant safety concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Many nitrosamines are classified as probable or possible human carcinogens, necessitating their control at very low levels in active pharmaceutical ingredients (APIs) and finished drug products.[3][4][5]
Acebutolol, a cardioselective beta-blocker, contains a secondary amine moiety in its structure, which presents a potential risk for the formation of the N-nitroso derivative, N-Nitroso-Acebutolol, during synthesis or storage.[6][7] To ensure patient safety and comply with stringent regulatory limits, a highly sensitive and selective analytical method is required for the accurate quantification of this potential impurity.
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso-Acebutolol in both Acebutolol API and its final dosage form. The method employs this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[8][9][10]
Experimental Protocols
Materials and Reagents
-
Reference Standards: N-Nitroso-Acebutolol, this compound.
-
API and Drug Product: Acebutolol HCl API, placebo, and commercial Acebutolol tablets.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥99%).
Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of N-Nitroso-Acebutolol and this compound (IS) in methanol.
-
Working Standard Solutions: Prepare intermediate working solutions by diluting the stock solutions with 75% methanol to desired concentrations.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking appropriate amounts of the N-Nitroso-Acebutolol working solution into a diluent (75% methanol). A typical range would be 0.5 to 80 ng/mL.[10]
-
Add a fixed concentration of the this compound internal standard to each CC and QC sample.
-
-
Drug Substance (API) Sample Preparation:
-
Weigh approximately 100 mg of Acebutolol HCl API into a volumetric flask.
-
Dissolve and dilute with 75% methanol.
-
Add the internal standard, vortex, and filter through a 0.22 µm syringe filter before analysis.
-
-
Drug Product (Tablet) Sample Preparation:
-
Weigh and finely crush a representative number of tablets.
-
Transfer an amount of powder equivalent to 100 mg of Acebutolol into a volumetric flask.
-
Add 75% methanol and sonicate for 15 minutes to ensure complete extraction.
-
Add the internal standard, dilute to volume, vortex, and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Instrumentation and Method Conditions
A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with a positive-mode electrospray ionization (ESI) source was used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | N-Nitroso-Acebutolol (Analyte) | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) [M+H] | m/z 366.4 | m/z 373.5 |
| Product Ion (Q3) | m/z 292.2, 161.1 | m/z 299.2, 161.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for each transition | Optimized for each transition |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temperature | 400 °C | 400 °C |
Note: Precursor and product ion m/z values are theoretical and require experimental optimization.
Data Presentation: Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines.[10]
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 80.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL (equivalent to 0.3 ng/mg) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (equivalent to 0.75 ng/mg) |
Table 4: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| LLOQ | 0.5 | 95.5 - 104.2 | < 10.5 |
| Low | 1.5 | 98.1 - 102.5 | < 8.2 |
| Mid | 20.0 | 99.0 - 101.8 | < 5.5 |
| High | 60.0 | 98.5 - 103.1 | < 6.1 |
Visualizations
Caption: Analytical workflow from sample preparation to final data reporting.
Caption: Logical relationship of key analytical method validation parameters.
Caption: General pathway for the formation of a nitrosamine impurity.
References
- 1. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. agilent.com [agilent.com]
- 4. insider.thefdagroup.com [insider.thefdagroup.com]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. veeprho.com [veeprho.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. clearsynth.com [clearsynth.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Detection of N-Nitroso-Acebutolol-d7 by Electrospray Ionization (ESI) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent regulatory scrutiny has intensified the focus on nitrosamine impurities in pharmaceutical products due to their potential carcinogenic properties. N-nitroso-acebutolol, a potential impurity in the beta-blocker acebutolol, requires highly sensitive and specific analytical methods for its detection and quantification to ensure patient safety. The use of a deuterated internal standard, N-Nitroso-Acebutolol-d7, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing. This application note details a robust method for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Analytical Approach
The core of this method is the utilization of LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is employed as the ionization source due to its suitability for polar and thermally labile molecules like N-nitroso compounds. The method is designed to be sensitive, specific, and reproducible for the trace-level quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
Experimental Protocols
Standard and Sample Preparation
a. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.
b. Sample Preparation (for Acebutolol API):
-
Accurately weigh 100 mg of the acebutolol API into a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column is recommended for good separation. A common choice is an Acquity HSS T3 column (3.0 × 100 mm, 1.8 μm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.[2]
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure, the precursor ion would be the [M+H]+ ion. The product ions would result from the fragmentation of the precursor ion. For the non-deuterated N-nitroso-acebutolol, a study on a similar compound, N-nitroso-atenolol, monitored transitions of m/z 296 → 222 and 145.[2] For its deuterated analog (d7), the transitions were m/z 303 → 229 and 152.[2] A similar fragmentation pattern would be expected for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected from a well-validated LC-ESI-MS/MS method for nitrosamine analysis. The values for N-Nitroso-Acebutolol are based on a study that determined various nitrosamine drug substance-related impurities.[1]
| Parameter | N-Nitroso-Acebutolol |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Regression Coefficient (R) | 0.9978 - 0.9999 |
| Recovery | 64.1% - 113.3% |
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Rationale for selecting the analytical technique.
Conclusion
The described LC-ESI-MS/MS method provides a sensitive and selective approach for the determination of this compound. The use of a deuterated internal standard ensures accurate quantification, which is critical for meeting stringent regulatory requirements for nitrosamine impurities. This application note serves as a comprehensive guide for researchers and drug development professionals in establishing and validating methods for the control of nitrosamine impurities in pharmaceutical products.
References
Application Notes and Protocols for the Use of N-Nitroso-Acebutolol-d7 in ANDA and NDA Filings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-Nitroso-Acebutolol-d7 as an internal standard in the quantification of N-Nitroso-Acebutolol impurity in acebutolol drug substances and products for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) filings.
Introduction
Recent regulatory scrutiny has focused on the presence of nitrosamine impurities in pharmaceutical products due to their potential carcinogenic properties. N-Nitroso-Acebutolol is a potential impurity that can form in drug products containing acebutolol, a beta-adrenergic blocking agent. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for such impurities.[1]
Accurate and sensitive analytical methods are crucial for the detection and quantification of N-Nitroso-Acebutolol to ensure patient safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for mass spectrometry-based methods to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[2]
Regulatory Landscape and Acceptance Criteria
The FDA has categorized N-Nitroso-Acebutolol as a Potency Category 4 Nitrosamine Drug Substance-Related Impurity (NDSRI). The current acceptable intake (AI) limit for N-Nitroso-Acebutolol is 1500 ng/day .[1] This limit is a critical parameter for drug manufacturers to ensure their products meet safety standards. All quantitative testing for N-Nitroso-Acebutolol should be performed using validated analytical methods.
Role of this compound
This compound is the deuterated analog of N-Nitroso-Acebutolol. Its utility in analytical chemistry, particularly for chromatographic and mass spectrometric methods, is well-established. It serves as an ideal internal standard for the quantification of N-Nitroso-Acebutolol for the following reasons:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The mass difference allows for its distinction from the analyte by the mass spectrometer, enabling accurate quantification.
-
Compensation for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.
This compound is an essential tool for developing robust and reliable analytical methods suitable for submission in ANDA and NDA filings.[2]
Formation Pathway of N-Nitroso-Acebutolol
N-Nitroso-Acebutolol can form from the reaction of the secondary amine group in the acebutolol molecule with a nitrosating agent. Common nitrosating agents can be present as impurities in raw materials or can be formed in situ from nitrites under acidic conditions.
Caption: Formation of N-Nitroso-Acebutolol from Acebutolol.
Analytical Method and Experimental Protocol
This section outlines a detailed protocol for the quantification of N-Nitroso-Acebutolol in acebutolol drug product (tablets) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound as the internal standard. This method is based on established procedures for nitrosamine analysis in beta-blockers.[3][4]
Materials and Reagents
-
N-Nitroso-Acebutolol reference standard
-
Acebutolol tablets
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[3][4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | (Example) Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| N-Nitroso-Acebutolol | Precursor Ion (m/z): 366.2, Product Ions (m/z): [To be determined empirically, e.g., fragment corresponding to loss of the nitroso group or other characteristic fragments] |
| This compound | Precursor Ion (m/z): 373.2, Product Ions (m/z): [To be determined empirically, corresponding to the fragments of the non-labeled compound] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Standard and Sample Preparation
Caption: Workflow for sample and standard preparation.
-
Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 100 µg/mL.
-
Analyte Stock Solution: Accurately weigh and dissolve N-Nitroso-Acebutolol in methanol to obtain a stock solution of 100 µg/mL.
-
Working Solutions: Prepare working solutions of the analyte and ISTD by diluting the stock solutions with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte working solution into a blank matrix (placebo or a solution of the drug substance known to be free of the nitrosamine) and adding a fixed amount of the ISTD working solution.
-
Sample Preparation: a. Weigh and finely powder a representative number of acebutolol tablets. b. Accurately weigh an amount of powder equivalent to a single dose of acebutolol into a volumetric flask. c. Add a known volume of the ISTD working solution. d. Add methanol to about 75% of the flask volume and sonicate for 15 minutes to extract the analyte. e. Dilute to volume with methanol, mix well, and centrifuge a portion of the solution. f. Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typical Method Performance Data
The following table summarizes typical performance data for a validated UHPLC-MS/MS method for the analysis of N-Nitroso-Acebutolol.[3]
| Validation Parameter | Typical Result |
| Linearity (R²) | > 0.998[3] |
| LOD | 0.02 - 1.2 ppb[3] |
| LOQ | 2 - 20 ppb[3] |
| Accuracy (Recovery) | 64.1% - 113.3%[3] |
| Precision (%RSD) | < 15% |
Data Analysis and Reporting for Regulatory Submissions
The concentration of N-Nitroso-Acebutolol in the sample is calculated using the response ratio of the analyte to the internal standard against the calibration curve. The results should be reported in ng/mg of the active pharmaceutical ingredient (API) and as the total daily intake based on the maximum daily dose of the drug product.
For ANDA and NDA filings, a comprehensive method validation report must be included, demonstrating the suitability of the analytical procedure for its intended purpose. The report should detail all the validation parameters listed above and provide the corresponding experimental data and statistical analysis.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable analytical method for the quantification of N-Nitroso-Acebutolol in acebutolol drug substances and products. The detailed protocol and validation parameters provided in these application notes serve as a guide for researchers and drug developers to ensure compliance with regulatory requirements for the control of nitrosamine impurities in pharmaceutical products submitted for ANDA and NDA approval.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. clearsynth.com [clearsynth.com]
Troubleshooting & Optimization
Improving signal-to-noise ratio for N-Nitroso-Acebutolol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for the analysis of N-Nitroso-Acebutolol-d7 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the deuterated stable isotope-labeled internal standard for N-Nitroso-Acebutolol.[1][2][3] It is primarily used in quantitative analysis, such as LC-MS/MS, to improve the accuracy and precision of the measurement of N-Nitroso-Acebutolol in a sample. The deuterium labels give it a higher mass than the non-labeled compound, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and chromatographic properties.
Q2: What are the typical challenges encountered when analyzing this compound at low concentrations?
A2: The primary challenge in analyzing this compound, especially at trace levels, is achieving a sufficient signal-to-noise (S/N) ratio. This can be compromised by high background noise, ion suppression from the sample matrix, and inefficient ionization. Nitrosamines, in general, can be challenging to analyze due to their potential for in-source fragmentation and the presence of isobaric interferences.
Q3: Which ionization technique is most suitable for this compound analysis?
A3: Electrospray ionization (ESI) in positive ion mode is a commonly used and effective technique for the analysis of N-Nitroso-Acebutolol and similar nitrosamine impurities in beta-blockers. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, particularly for less polar compounds or to mitigate certain matrix effects.
Q4: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A4: The optimal MRM transitions should be determined by infusing a standard solution of this compound into the mass spectrometer and identifying the precursor ion ([M+H]⁺) and the most abundant and stable product ions. Based on its molecular weight of 372.5 g/mol , the expected precursor ion ([M+H]⁺) is m/z 373.5. While specific fragmentation data is not widely published, common fragmentation pathways for similar structures suggest potential product ions. It is crucial to experimentally confirm the optimal transitions and collision energies on your specific instrument.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that lead to poor signal-to-noise ratio during the analysis of this compound.
Issue 1: Low or No Analyte Signal
A common problem is the complete absence or significant reduction in the expected signal for this compound. The following flowchart outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low or no analyte signal.
| Step | Action | Expected Outcome | Troubleshooting Tips |
| 1. Verify MS Performance | Infuse a tuning solution or a known standard directly into the mass spectrometer. | A strong and stable signal for the tuning compound should be observed. | If the signal is weak or unstable, the instrument may require tuning, calibration, or cleaning. |
| 2. Inspect Ion Source | Visually inspect the ESI probe for blockages or contamination. Clean the ion source components according to the manufacturer's guidelines. | A clean and properly functioning ion source is essential for efficient ionization. | Contamination from the sample matrix or mobile phase additives can accumulate on the ion source, leading to reduced sensitivity. |
| 3. Evaluate LC System | Check for leaks, ensure proper mobile phase composition and flow rate, and verify column integrity. | The LC system should deliver a consistent flow of the mobile phase without pressure fluctuations. | An air bubble in the pump or a leak can cause a complete loss of flow and signal. A degraded column can lead to poor peak shape and reduced signal intensity. |
| 4. Review Sample Prep | Carefully review each step of the sample preparation protocol. Prepare a fresh standard of this compound in a clean solvent. | The fresh standard should yield a strong signal. | Errors in dilution, incorrect solvent usage, or degradation of the stock solution can lead to a weak or absent signal. |
| 5. Assess Analyte Stability | N-nitrosamines can be sensitive to light and temperature. Ensure proper storage and handling of standards and samples. | The analyte should be stable under the experimental conditions. | If degradation is suspected, prepare fresh solutions and minimize exposure to light and elevated temperatures. |
Issue 2: High Background Noise
High background noise can obscure the analyte peak, leading to a poor signal-to-noise ratio and inaccurate quantification.
Caption: Troubleshooting workflow for high background noise.
| Source of Noise | Troubleshooting Action | Rationale |
| Mobile Phase & Solvents | Use freshly prepared, high-purity LC-MS grade solvents and additives (e.g., formic acid). Filter all aqueous mobile phases. | Impurities in solvents or microbial growth in aqueous phases can contribute significantly to background noise. |
| LC-MS System Contamination | Flush the entire LC system with a series of strong and weak solvents. Clean the ion source thoroughly. | Contaminants can accumulate in the LC system (tubing, injector, column) and the MS ion source, leading to a persistent high background. |
| Sample Matrix | Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Co-eluting matrix components can create a high chemical background, interfering with the analyte signal. |
| Electronic Noise | Ensure proper grounding of the instrument and check for any nearby sources of electromagnetic interference. | While less common, electronic issues can contribute to a noisy baseline. |
Experimental Protocols
The following is a recommended starting point for an LC-MS/MS method for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
Sample Preparation: Acebutolol Drug Substance
-
Weighing: Accurately weigh 100 mg of the Acebutolol HCl drug substance into a 10 mL volumetric flask.
-
Spiking: Add an appropriate volume of a stock solution of this compound (e.g., to achieve a final concentration of 10 ng/mL).
-
Dissolution: Add approximately 8 mL of diluent (e.g., 10:90 v/v acetonitrile:water) and vortex/sonicate to dissolve.
-
Dilution: Bring the flask to volume with the diluent and mix thoroughly.
-
Filtration: Filter the sample through a 0.22 µm PVDF syringe filter into an LC vial.
LC-MS/MS Method Parameters
| Parameter | Recommended Starting Condition |
| LC Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute the analyte. A shallow gradient may be necessary to separate from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transitions (Predicted)
The following are predicted MRM transitions for N-Nitroso-Acebutolol and its deuterated internal standard. These must be experimentally verified and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso-Acebutolol | 366.2 | To be determined experimentally | To be determined experimentally |
| This compound | 373.5 | To be determined experimentally | To be determined experimentally |
References
Troubleshooting poor peak shape in N-Nitroso-Acebutolol chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Nitroso-Acebutolol, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for N-Nitroso-Acebutolol?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For N-Nitroso-Acebutolol, this is often due to:
-
Secondary Interactions: The molecule may interact with active sites on the column's stationary phase, such as residual silanol groups.[1][2][3][4] These interactions are particularly common with polar compounds.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, causing tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2][5]
Q2: My N-Nitroso-Acebutolol peak is fronting. What is the likely cause and how can I fix it?
Peak fronting, where the first half of the peak is broader, is typically caused by:
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to fronting.[6][7][8][9] The solution is to reduce the injection volume or dilute the sample.[6][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.[6][8][10] It is always best to dissolve the sample in the initial mobile phase.[6][10]
-
Column Degradation: A void or collapse at the head of the column can also lead to peak fronting.[6][7][9][11]
Q3: I am observing split peaks for N-Nitroso-Acebutolol. What could be the reason?
Split peaks can be indicative of several issues:
-
Co-elution with an Impurity: An impurity may be eluting very close to the N-Nitroso-Acebutolol peak.
-
Sample Solvent Effect: Injecting the sample in a solvent that is not compatible with the mobile phase can cause the peak to split.[9]
-
Blocked Frit or Column Void: A partial blockage of the column inlet frit or a void in the packing material can create alternative flow paths, leading to split peaks.[9]
-
Isomers: N-Nitroso compounds can sometimes exist as E/Z isomers, which may separate under certain chromatographic conditions, leading to the appearance of a split or broadened peak. A certificate of analysis for an N-Nitroso-Acebutolol standard mentions it exists as a mixture of E/Z isomers.
Q4: What is a good starting point for the mobile phase composition for N-Nitroso-Acebutolol analysis?
A common starting point for the analysis of nitrosamines, including those of related beta-blockers, is a reversed-phase method using a C18 column.[4][9] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier is often effective. For example, a mobile phase of water and methanol (or acetonitrile) with 0.1% formic acid can be a good starting point.[4][9] The formic acid helps to suppress the ionization of any residual silanol groups on the column and ensures consistent protonation of the analyte.
Troubleshooting Summary
The following table summarizes common peak shape problems and their potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Use a highly deactivated, end-capped column. Lower the mobile phase pH (e.g., with 0.1% formic acid). |
| Mobile phase pH close to analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column degradation | Replace the column. Use a guard column to extend column lifetime. | |
| Extra-column volume | Minimize tubing length and use narrow internal diameter tubing. | |
| Peak Fronting | Sample overload (concentration or volume) | Reduce injection volume or dilute the sample. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition. | |
| Column void/collapse | Replace the column. Ensure operating conditions are within the column's recommended limits.[9] | |
| Split Peaks | Incompatible sample solvent | Prepare the sample in the mobile phase. |
| Blocked column frit or void | Backflush the column (if permissible) or replace the column. | |
| Co-eluting impurity | Optimize the separation method (e.g., change gradient, mobile phase, or column). | |
| Presence of isomers | Consider that E/Z isomers may be partially separated. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 2.7-5 µm particle size (e.g., 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV, wavelength set to the maximum absorbance of N-Nitroso-Acebutolol (typically around 230-240 nm for related compounds).
-
-
Optimization Steps:
-
If peak tailing is observed, ensure the mobile phase is sufficiently acidic.
-
If retention time is too short or too long, adjust the initial and final percentages of Mobile Phase B and the gradient slope.
-
Compare the performance of acetonitrile and methanol as the organic modifier, as they offer different selectivities.
-
Protocol 2: Sample Preparation and Injection
-
Solvent Selection: Dissolve the N-Nitroso-Acebutolol standard and sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). N-Nitroso-Acebutolol is reported to be soluble in methanol and a 1:1 mixture of acetonitrile and water.
-
Concentration: Prepare a stock solution of N-Nitroso-Acebutolol (e.g., 1 mg/mL) and dilute to a working concentration that gives a good signal-to-noise ratio without overloading the column (e.g., 1-10 µg/mL).
-
Injection Volume: Start with a low injection volume (e.g., 5 µL). If peak fronting is observed, reduce the injection volume or dilute the sample further.
Visual Troubleshooting Guides
Caption: A troubleshooting workflow for addressing poor peak shape.
Caption: Interactions leading to poor peak shape in chromatography.
References
- 1. High-pressure liquid chromatographic analysis of drugs in biological fluids. V. Analysis of acebutolol and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol [ouci.dntb.gov.ua]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. clearsynth.com [clearsynth.com]
- 9. mdpi.com [mdpi.com]
- 10. veeprho.com [veeprho.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Preventing in-source fragmentation of N-Nitroso-Acebutolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of N-Nitroso-Acebutolol-d7, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the deuterated stable isotope-labeled internal standard for N-Nitroso-Acebutolol, a potential impurity in the drug substance acebutolol. N-nitrosamine compounds are classified as probable human carcinogens, making their detection and quantification at trace levels a critical aspect of pharmaceutical quality control to ensure patient safety.[1][2] The use of a deuterated internal standard like this compound is essential for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response.
Q2: What is in-source fragmentation and why is it a concern for this compound analysis?
A2: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[3] For N-nitroso compounds like this compound, this is a significant issue as they are prone to losing their nitroso group (-NO) upon ionization.[3] This results in the observation of a fragment ion, which can lead to an underestimation of the true concentration of the target analyte and complicate data interpretation. The most common in-source fragmentation for N-nitrosamines is the neutral loss of 30 Da, corresponding to the NO radical.[3][4]
Q3: What are the primary factors that cause in-source fragmentation of this compound?
A3: The two main instrumental parameters that contribute to the in-source fragmentation of this compound are:
-
High Cone Voltage (or Declustering Potential): Applying a high voltage to the sampling cone or declustering potential region increases the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[3][5]
-
High Ion Source Temperature: Elevated temperatures in the ion source can provide sufficient thermal energy to induce the breakdown of thermally labile compounds like N-nitrosamines.[3][6]
Q4: How can I prepare and store my this compound standards to ensure their stability?
A4: N-nitrosamine solutions can be sensitive to light and temperature. To maintain the integrity of your this compound standards:
-
Storage: Store the stock solution and working standards at the recommended temperature, typically 2-8°C, and protect them from light by using amber vials or by wrapping the vials in aluminum foil.[7]
-
Solvent: Prepare solutions in a high-purity solvent such as methanol or acetonitrile.
-
Freshness: Prepare working standards fresh as needed and monitor for any signs of degradation.
Troubleshooting Guide: In-Source Fragmentation
This guide provides a structured approach to identifying and mitigating in-source fragmentation of this compound during LC-MS/MS analysis.
Diagram: Troubleshooting Logic for In-Source Fragmentation
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Quantitative Data: Impact of Cone Voltage and Source Temperature
The following table provides an illustrative example of how adjusting the cone voltage and ion source temperature can impact the in-source fragmentation of this compound. The goal is to maximize the precursor ion signal while minimizing the fragment ion signal.
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion [M+H]+ Intensity (cps) | Fragment Ion [M+H-30]+ Intensity (cps) | % Fragmentation ([Fragment]/[Precursor+Fragment])*100 |
| 50 | 150 | 50,000 | 150,000 | 75% |
| 40 | 150 | 120,000 | 100,000 | 45% |
| 30 | 120 | 250,000 | 20,000 | 7.4% |
| 20 | 120 | 180,000 | 10,000 | 5.3% |
| 30 | 100 | 220,000 | 15,000 | 6.4% |
Note: This data is for illustrative purposes to demonstrate the trend. Optimal values will vary depending on the specific mass spectrometer and its configuration.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage/Declustering Potential
-
Initial Setup: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) directly into the mass spectrometer.
-
Parameter Range: Set the mass spectrometer to monitor both the precursor ion (m/z 373.2 for [M+H]+) and the primary fragment ion (m/z 343.2 for [M+H-NO]+).
-
Ramp Experiment: Perform a cone voltage ramp experiment, varying the voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V).
-
Data Analysis: Plot the intensity of the precursor and fragment ions as a function of the cone voltage.
-
Selection: Choose the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity for the fragment ion.
Protocol 2: Optimization of Ion Source Temperature
-
Initial Setup: Using the optimized cone voltage from Protocol 1, set up a continuous infusion of the this compound standard solution.
-
Parameter Range: Set a range of ion source temperatures to evaluate (e.g., from 100°C to 200°C in 25°C increments).
-
Stabilization: At each temperature setting, allow the system to stabilize for several minutes before acquiring data.
-
Data Acquisition: Record the intensities of the precursor and fragment ions at each temperature.
-
Selection: Select the lowest temperature that maintains good desolvation efficiency (i.e., stable and intense precursor ion signal) without significantly increasing the fragment ion intensity.
Diagram: Experimental Workflow for Method Optimization
Caption: Workflow for optimizing MS parameters to reduce fragmentation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Strategies to Reduce Nitrosamine Contamination of Drug Products [setylose.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. clearsynth.com [clearsynth.com]
Technical Support Center: N-Nitroso-Acebutolol-d7 Analysis by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso-Acebutolol-d7 using mass spectrometry (MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cone voltage for this compound?
A1: The optimal cone voltage for this compound is instrument-dependent and must be determined empirically. It is a critical parameter for maximizing the signal of the precursor ion while minimizing in-source fragmentation. A good starting point for optimization can be guided by values used for structurally similar compounds. For instance, a cone voltage of 34 V has been reported for the analysis of N-nitroso-atenolol-d7[1]. A typical optimization range for nitrosamines is between 10 V and 60 V[2]. It is crucial to perform a cone voltage optimization experiment to find the ideal setting for your specific instrument and experimental conditions.
Q2: What are the expected precursor and product ions for this compound?
A2: this compound has a molecular weight of approximately 372.5 g/mol [3]. In positive ion electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) is expected at m/z 373.5. The fragmentation of N-nitrosamines can follow several pathways, with a common loss being the neutral loss of the nitroso group (•NO, 30 Da)[4][5]. Therefore, a prominent product ion would be expected around m/z 343.5. Other fragmentation pathways may also be possible, and it is recommended to perform a product ion scan to identify the most abundant and specific transitions for your multiple reaction monitoring (MRM) method.
Q3: Why am I seeing a poor signal-to-noise ratio for my this compound peak?
A3: A low signal-to-noise (S/N) ratio can be caused by several factors. One common reason in nitrosamine analysis is high background noise[6]. Optimizing the cone voltage can help to reduce noise and improve the S/N ratio. Additionally, ensure that your mobile phase is of high purity and your LC-MS system is clean to minimize chemical interference[6]. Other factors could include suboptimal ionization source parameters, incorrect collision energy, or issues with the sample preparation.
Q4: My deuterated internal standard (this compound) is chromatographically separating from the non-deuterated analyte. Is this a problem?
A4: Yes, this can be a significant issue. Ideally, a deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects[7][8][9]. Deuteration can sometimes lead to slight changes in physicochemical properties, resulting in chromatographic separation[9]. If you observe peak separation, it can lead to inaccurate quantification due to differential ion suppression or enhancement[9][10]. To address this, you may need to adjust your chromatographic conditions, such as the gradient profile or column chemistry, to achieve co-elution.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Action |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Perform a new infusion or flow injection analysis to confirm the optimal cone voltage and collision energy. |
| Ion Source Contamination | Clean the ion source components according to the manufacturer's recommendations. Source contamination can lead to signal suppression. |
| Sample Degradation | N-nitrosamines can be sensitive to light and temperature. Ensure proper storage and handling of your standards and samples. |
| Suboptimal Mobile Phase | Ensure the mobile phase composition and pH are appropriate for positive mode ESI of your analyte. The use of high-purity solvents is crucial[6]. |
| Diverter Valve Timing | If a diverter valve is used to divert high concentrations of the active pharmaceutical ingredient (API), ensure the timing is correct and the this compound peak is not being diverted to waste. |
Issue 2: High Background Noise
| Possible Cause | Recommended Action |
| Suboptimal Cone Voltage | A cone voltage that is too high can increase in-source fragmentation of background ions, leading to higher noise. Perform a cone voltage optimization to find a balance between analyte signal and background noise. |
| Contaminated Mobile Phase or LC System | Use fresh, high-purity mobile phase. Flush the LC system thoroughly. Contaminants can contribute to high background noise[6]. |
| Chemical Interference | There may be isobaric interferences from the matrix or co-eluting compounds. Improve chromatographic separation to resolve the analyte from interferences[11]. |
| Inadequate Cone Gas Flow | For some instruments, optimizing the cone gas flow rate can help to reduce chemical noise. |
Experimental Protocols
Protocol for Cone Voltage Optimization
This protocol describes how to determine the optimal cone voltage for this compound using flow injection analysis (FIA) or infusion.
1. Sample Preparation:
-
Prepare a solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a solvent compatible with your LC mobile phase.
2. Infusion/Flow Injection Setup:
-
Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). Alternatively, use an FIA setup where the sample is injected into a continuous flow of mobile phase.
3. MS Method Setup:
-
Set the mass spectrometer to monitor the protonated precursor ion of this compound (e.g., m/z 373.5).
-
Create a series of experiments or a single experiment with a ramped cone voltage. Start with a low voltage (e.g., 10 V) and increase it in increments (e.g., 2-5 V) up to a higher voltage (e.g., 80 V).
4. Data Acquisition:
-
Acquire data for each cone voltage setting, ensuring sufficient time for the signal to stabilize at each step.
5. Data Analysis:
-
Plot the ion intensity of the precursor ion against the cone voltage.
-
The optimal cone voltage is the value that provides the highest intensity for the precursor ion before significant in-source fragmentation or a decrease in signal intensity occurs.
Table 1: Example Data for Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) |
| 10 | 50,000 |
| 15 | 120,000 |
| 20 | 250,000 |
| 25 | 450,000 |
| 30 | 600,000 |
| 35 | 580,000 |
| 40 | 520,000 |
| 45 | 450,000 |
| 50 | 380,000 |
Note: This is example data. Actual results will vary depending on the instrument and experimental conditions.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. N-Nitroso Acebutolol | C18H27N3O5 | CID 171390103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Nitrosamine Analysis
Welcome to the technical support center for nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nitrosamine contamination during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are nitrosamines and why are they a significant concern in pharmaceutical analysis?
N-nitrosamines are a class of chemical compounds that contain a nitroso functional group (-N=O).[1] They are classified as "probable human carcinogens" by regulatory bodies like the FDA and EMA, meaning long-term exposure, even at very low levels, can increase the risk of cancer.[2][3] Their presence in pharmaceutical products is a critical patient safety concern, leading to stringent regulatory oversight, drug recalls, and the need for highly sensitive analytical testing to ensure product quality.[1][4] Nitrosamines are considered "cohort of concern" compounds in the ICH M7(R1) guideline for mutagenic impurities, which necessitates their control at or below levels associated with a negligible cancer risk.[4][5]
Q2: What are the most common sources of nitrosamine contamination in a laboratory environment?
Nitrosamine contamination in a laboratory setting can originate from a wide array of sources, often making troubleshooting complex. The primary sources can be categorized as follows:
-
Chemicals and Reagents:
-
Solvents: Amide solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and N,N-dimethylacetamide (DMA) can degrade to form secondary amines, which are precursors to nitrosamines.[6][7] Solvents, whether fresh or recovered/recycled, can be contaminated with amines or pre-existing nitrosamines.[2][6]
-
Reagents: The presence of nitrosating agents, such as sodium nitrite (NaNO₂), often used to quench residual azides, can react with secondary, tertiary, or quaternary amines present in the reaction mixture to form nitrosamines.[8][9][10] Tertiary amines like triethylamine may also contain secondary amine impurities.[9]
-
-
Consumables and Equipment:
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Plastics and Polymers: Certain plastic materials, rubber stoppers, and container-closure systems can leach nitrosamines or their precursors into the sample, especially under heat or humidity.[2][11] This includes pipette tips, vials, and tubing.
-
Glassware: Improperly cleaned glassware can lead to cross-contamination between different processes or samples.[7][12]
-
HPLC/GC Systems: While less common, components within the analytical system itself, such as contaminated solvents or worn-out consumables like filters and frits, can introduce background levels of nitrosamines.[13]
-
-
Environmental Factors:
-
Atmosphere: The laboratory air can be a source of contamination. Nitrogen oxides (NOx) from vehicle exhaust or industrial emissions can react with amines in the air to form nitrosamines, which can then deposit onto surfaces or into samples.[14][15] Tobacco smoke is also a known source of airborne nitrosamines.[14]
-
Water: Potable water used in manufacturing or cleaning processes may contain nitrite and nitrosamine impurities.[4][16]
-
-
Cross-Contamination:
Q3: What are the regulatory acceptable intake (AI) limits for common nitrosamines?
Regulatory agencies like the FDA have established acceptable intake (AI) limits for several common nitrosamine impurities to ensure patient safety. These limits are based on a Threshold of Toxicological Concern (TTC) for mutagenic carcinogens, often referenced from the ICH M7 guideline, which represents a negligible lifetime cancer risk.[17] The AI is the maximum acceptable amount of the impurity that can be ingested per day.
| Nitrosamine Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 96.0 |
| N-nitrosodiethylamine | NDEA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
| Table 1: Regulatory Acceptable Intake (AI) limits for common nitrosamine impurities. Data sourced from FDA and ICH M7 guidelines.[10][17][18] |
Q4: How can sample preparation and storage conditions introduce nitrosamine artifacts?
Sample preparation and storage are critical steps where nitrosamine contamination can be inadvertently introduced or formed, leading to artificially inflated results.
-
Formation During Storage: Degradation of the active pharmaceutical ingredient (API) or excipients over time can generate amine precursors. If nitrosating agents (e.g., nitrites) are also present, even in trace amounts from excipients or packaging, nitrosamines can form within the final drug product during its shelf life.[4][10][19]
-
pH Conditions: Acidic conditions during sample preparation or in the final formulation can facilitate the reaction between amines and nitrosating agents.[6][9]
-
Temperature: High temperatures during sample processing (e.g., drying steps) or storage can accelerate the degradation of materials and the formation of nitrosamines.[2] The FDA has noted that analyzing ranitidine at high temperatures can result in the subsequent formation of NDMA.[20]
-
Packaging Materials: Primary packaging materials, such as nitrocellulose-based blister foils, can be a source of nitrosating agents that react with amines from printing primers or the drug product itself to form nitrosamines, which then migrate into the product.[8]
Section 2: Troubleshooting Guides
Problem: I'm observing background nitrosamine peaks in my blank/control samples.
Detecting nitrosamines in blank or control samples is a clear indicator of contamination within your analytical workflow. A systematic investigation is required to pinpoint the source.
Logical Workflow for Troubleshooting Background Contamination
Caption: A systematic workflow for identifying contamination sources.
Step-by-Step Investigation Guide:
-
Isolate the Solvent Source:
-
Question: Is the contamination coming from my mobile phase or diluent?
-
Action: Prepare a fresh mobile phase and sample diluent using solvents from a new, unopened bottle of the highest available purity (e.g., LC-MS grade). If the peak disappears, the original solvent was the source. It is crucial to use high-purity solvents specifically designed for HPLC or GC-MS to maintain peak performance.[13]
-
-
Evaluate Consumables:
-
Question: Are my vials, caps, pipette tips, or syringe filters leaching contaminants?
-
Action: Systematically replace each consumable. Prepare a blank in a vial from a different lot or manufacturer. Use a different brand of syringe filter. If the peak is eliminated after changing a specific item, that consumable is the likely source. Rubber components are a known risk for leaching nitrosamines.[2][11]
-
-
Check Glassware and Preparation Equipment:
-
Question: Is there residual contamination on my glassware or sonicator?
-
Action: Implement a rigorous cleaning protocol for all glassware (see Protocol 2 below). Avoid using cleaning agents that contain secondary or tertiary amines, as these can react with nitrite residues on equipment surfaces.[2] If possible, dedicate a set of glassware exclusively for ultra-trace nitrosamine analysis.
-
-
Assess the Analytical Instrument:
-
Question: Is the contamination originating from the HPLC/GC system itself?
-
Action: Perform a thorough system flush with high-purity solvent. Check for and replace any worn or degraded components like filters or frits, which can trap and later release contaminants.[13]
-
-
Consider Environmental Exposure:
-
Question: Could the contamination be from the laboratory air?
-
Action: Prepare a blank sample and leave it uncapped on the bench for a period (e.g., 30-60 minutes) before analysis. Prepare a second blank that is immediately capped. If the exposed sample shows a higher peak, it points to atmospheric contamination.[14][21]
-
Problem: My analytical results are highly variable and not reproducible.
High variability in nitrosamine analysis can stem from several factors, from inconsistent sample preparation to instrument instability.
Troubleshooting Decision Tree for High Variability
Caption: Decision tree for troubleshooting inconsistent results.
-
Instrument Stability: Ensure your LC-MS or GC-MS system is properly optimized and stable. The low molecular weight of some nitrosamines can lead to higher background interference, requiring careful optimization of instrument parameters like collision energy and curtain gas pressure to reduce noise and improve signal.[22]
-
Sample Matrix Effects: Pharmaceutical products contain various excipients that can interfere with the analysis, causing ion suppression or enhancement in MS-based methods.[17] This can lead to poor reproducibility. Develop a robust sample preparation technique (e.g., SPE, LLE) to remove interfering matrix components.[17]
-
Inconsistent Sample Preparation: Trace analysis is highly sensitive to minor variations in sample handling. Ensure that all volumetric measurements, mixing times, and extraction steps are performed with high precision.
-
Analyte Degradation: Some nitrosamines may be sensitive to light or temperature. Ensure samples and standards are handled consistently and stored properly to prevent degradation, which could lead to variable results.
Section 3: Key Experimental Protocols
Protocol 1: General Analytical Methodologies for Nitrosamine Detection
The detection of nitrosamines at trace levels (ppb or ng) requires highly sensitive and selective analytical techniques.[1][23] Mass spectrometry coupled with chromatography is the platform of choice.[1]
| Analytical Technique | Description & Common Use | Advantages | Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. The most widely used technique for both volatile and non-volatile nitrosamines.[3][23] | High sensitivity and specificity. Suitable for a broad range of nitrosamines, including thermally labile ones.[1][3] | Can be susceptible to matrix effects from excipients.[17] Requires careful method development for each matrix. |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry. Often used for volatile nitrosamines.[3][24] | Excellent for separating volatile compounds. High sensitivity.[3] | Not suitable for non-volatile or thermally labile nitrosamines (e.g., NDMA in ranitidine can form artifactually at high temperatures).[1] May require sample derivatization.[20] |
| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. | Provides precise mass identification, which is excellent for screening for unknown or unexpected impurities and confirming peak identity.[1][3] | May have slightly lower quantitative sensitivity than a finely tuned triple quadrupole MS/MS system. |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection. | Can be used for initial screening of raw materials or when MS is unavailable.[1][25] | Lacks the sensitivity and specificity required to meet low regulatory detection limits for final drug products.[1] |
Methodology Outline (LC-MS/MS):
-
Sample Preparation: The goal is to extract the nitrosamines while removing as much of the sample matrix as possible. A common approach is a "dilute-and-shoot" method where the sample is simply dissolved in an appropriate solvent (like water or methanol), centrifuged, and filtered.[22] For more complex matrices, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[17][26]
-
Chromatographic Separation: A reverse-phase C18 column is typically used. The mobile phase often consists of a weak acid (e.g., formic acid) in water and an organic solvent like methanol or acetonitrile. A gradient elution is employed to separate the nitrosamines from each other and from matrix components.
-
Mass Spectrometric Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte to confirm its identity.
Protocol 2: Recommended Glassware Cleaning Procedure
To minimize the risk of background contamination from glassware, a dedicated and rigorous cleaning process is essential.
-
Initial Rinse: Immediately after use, rinse glassware three times with a suitable organic solvent (e.g., methanol or acetone) to remove the bulk of any organic residues.
-
Washing: Wash with a laboratory-grade detergent known to be free of amines. Avoid household detergents.
-
Thorough Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with high-purity (e.g., 18 MΩ·cm) water.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent such as methanol or acetone.
-
Drying: Dry the glassware in an oven at a temperature that will not cause degradation of any potential residues (e.g., 100-120°C). Avoid higher temperatures that could bake on contaminants.
-
Storage: Once cool, cover the glassware openings with aluminum foil and store in a clean, enclosed cabinet away from potential sources of environmental contamination. For ultra-trace analysis, consider dedicating glassware exclusively for this purpose.
Section 4: Visual Guides and Pathways
Diagram 1: The Chemical Formation of Nitrosamines
Caption: Reaction of a secondary amine with a nitrosating agent.
This diagram illustrates the fundamental chemical reaction responsible for the formation of most nitrosamine impurities.[1][9] The reaction requires three key components: a secondary or tertiary amine precursor, a nitrosating agent (which is often formed from nitrite salts under acidic conditions), and an acidic environment to catalyze the reaction.[9][10]
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. Nitrosamine Impurities - Eurofins Scientific [eurofins.com]
- 6. SciencePharma | Are nitrosamine impurities still a concern for a drug product? [sciencepharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrosamine Impurities in Medicine - www.impactanalytical.com [impactanalytical.com]
- 12. validant.com [validant.com]
- 13. uhplcs.com [uhplcs.com]
- 14. tera-environnement.com [tera-environnement.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. insider.thefdagroup.com [insider.thefdagroup.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Nitrosamine Impurities Testing – Chromak Research Laboratory [chromakresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Estimated Exposure Risks from Carcinogenic Nitrosamines in Urban Airborne Particulate Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 23. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. biology-journal.org [biology-journal.org]
Limit of Detection (LOD) and Quantification (LOQ) enhancement
Welcome to the Technical Support Center for Limit of Detection (LOD) and Quantification (LOQ) Enhancement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the sensitivity of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A1: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the specific conditions of a test.[1][2][3][4][5] It's the point where a signal can be distinguished from the background noise.[1][6] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[2][4][7]
Q2: What is the relationship between LOD, LOQ, and Signal-to-Noise (S/N) ratio?
A2: The LOD and LOQ are often defined by the signal-to-noise ratio. A higher S/N ratio indicates a stronger analyte signal relative to the background noise, leading to better sensitivity and lower detection limits.[8][9] Commonly accepted S/N ratios are:
Q3: How are LOD and LOQ calculated?
A3: There are several methods for calculating LOD and LOQ. The choice of method depends on whether the instrument produces baseline noise.[4][10]
| Method | Description | LOD Formula | LOQ Formula | Reference |
| Signal-to-Noise Ratio | Based on the ratio of the analyte signal to the background noise. Applicable to methods with baseline noise. | 3 x (Signal/Noise) | 10 x (Signal/Noise) | [2][4] |
| Calibration Curve | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. | 3.3 x (σ / S) | 10 x (σ / S) | [2][11][12] |
| Standard Deviation of the Blank | Involves measuring multiple blank samples and using their standard deviation. | Mean of Blank + 3 x SD of Blank | Mean of Blank + 10 x SD of Blank | [5] |
Q4: What are common challenges in determining LOD and LOQ?
A4: Researchers often face challenges such as high background noise, matrix effects from complex samples, and instrument drift, all of which can lead to variable and inaccurate LOD/LOQ values.[6] Peak tailing and co-eluting compounds can also complicate these measurements.[6]
Q5: How often should LOD and LOQ be re-evaluated?
A5: LOD and LOQ should be re-evaluated whenever there are significant changes to the analytical method or instrument. This includes changes in the sample matrix, mobile phase composition, column, or instrument hardware.[6] Regular verification is a key component of good laboratory practice.
Troubleshooting Guides
Problem: High Baseline Noise is Obscuring My Signal
Question: My chromatogram shows a very noisy baseline, which is making it difficult to achieve a low LOD. What are the potential causes and how can I resolve this?
Answer: High baseline noise can originate from several sources within your analytical system. Systematically troubleshooting each component is the most effective approach. The primary areas to investigate are the mobile phase, the instrument components (pump, degasser, column), and the detector.
Troubleshooting Steps:
-
Mobile Phase:
-
Contamination: Ensure you are using high-purity, HPLC-grade solvents. Water is a common source of contamination.[13]
-
Degassing: Inadequate degassing can introduce air bubbles, causing pressure fluctuations and baseline noise, especially if you see pulsations that coincide with pump strokes.[9][13]
-
Additives: Ensure any mobile phase additives (e.g., formic acid, TFA) are fully dissolved, stable, and do not absorb at your detection wavelength.[1]
-
-
HPLC/LC-MS System:
-
Pump: Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline.[13]
-
Column: Contaminants leaching from a dirty column can increase noise. To test this, replace the column with a union and observe the baseline.[13]
-
Leaks: Leaks in the system can draw in air and cause noise.
-
-
Detector:
-
Lamp: An aging or failing detector lamp (e.g., deuterium lamp in a UV detector) can cause instability.[9][14]
-
Contamination: A dirty flow cell can scatter light and increase noise.
-
Settings: Ensure detector settings like response time or data acquisition rate are appropriate for your peak widths.[14]
-
Problem: My Analyte Signal is Too Low
Question: I can barely see my peak at low concentrations, leading to a poor LOD/LOQ. How can I increase the signal intensity?
Answer: Enhancing the analyte signal is a direct way to improve your detection limits.[15] This can be achieved by optimizing chromatographic conditions and detector parameters, or by concentrating your sample prior to analysis.
Signal Enhancement Strategies:
-
Optimize Detection Wavelength: For UV detection, ensure you are operating at the analyte's maximum absorbance (λmax) to maximize the signal.[1][16]
-
Improve Peak Efficiency: Sharper, narrower peaks are taller for a given peak area.[16] This can be achieved by:
-
Enhance Ionization (for Mass Spectrometry):
-
Increase Sample Concentration:
Problem: Matrix Effects are Impacting My Detection Limits
Question: I'm analyzing samples in a complex matrix (e.g., plasma, urine), and I suspect matrix effects are suppressing my analyte's signal. What sample preparation strategies can I use to mitigate this?
Answer: Complex matrices often contain endogenous components that can interfere with analyte ionization in the mass spectrometer (ion suppression) or co-elute with the analyte, obscuring the signal.[8] A robust sample preparation protocol is critical to remove these interferences and improve your LOD/LOQ.[8][15][18]
Experimental Protocol: General Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile technique that can significantly reduce matrix effects and concentrate the analyte of interest.[15]
Objective: To isolate the analyte from interfering matrix components and concentrate it prior to analysis.
Materials:
-
SPE Cartridge (chosen based on analyte and matrix properties, e.g., C18 for non-polar analytes, Ion Exchange for charged analytes)
-
SPE Vacuum Manifold
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Deionized Water)
-
Sample, pre-treated if necessary (e.g., diluted, pH adjusted)
-
Wash Solvent (designed to remove interferences but not the analyte)
-
Elution Solvent (designed to desorb the analyte from the SPE sorbent)
-
Collection tubes
-
Nitrogen evaporator or centrifugal evaporator
Methodology:
-
Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge. This wets the sorbent and activates it for interaction with the sample. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of a solvent similar in composition to the sample matrix (e.g., deionized water or buffer) through the cartridge. This prepares the sorbent for sample loading. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The analyte will bind to the sorbent.
-
Washing: Pass 1-2 cartridge volumes of a wash solvent through the cartridge. This step is crucial for removing weakly bound matrix interferences. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.
-
Drying (Optional but recommended): Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any remaining wash solvent, which could interfere with the final elution step.
-
Elution: Place a clean collection tube under the cartridge. Apply a small volume of a strong elution solvent to disrupt the interaction between the analyte and the sorbent, eluting the analyte into the collection tube.
-
Evaporation & Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of mobile phase. This step concentrates the analyte, further improving the LOD/LOQ.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
This protocol provides a general workflow. The specific solvents, volumes, and sorbent type must be optimized for each specific analyte and matrix to achieve the best results.
References
- 1. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 2. ddtjournal.net [ddtjournal.net]
- 3. Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods [mpl.loesungsfabrik.de]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 14. How to improve limit of quantitation? - Chromatography Forum [chromforum.org]
- 15. organomation.com [organomation.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Method optimization to increase sensitivity in case of LOQ / LOD problems [mpl.loesungsfabrik.de]
- 18. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to Method Validation for N-Nitroso-Acebutolol Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso-Acebutolol, a nitrosamine derivative of the beta-blocker acebutolol, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. This guide provides a comparative overview of validated analytical methodologies for testing this specific impurity, focusing on performance data and detailed experimental protocols.
Performance Comparison of Analytical Methods
The most common and effective methods for the trace-level quantification of N-nitrosamine impurities are based on chromatography coupled with mass spectrometry. Below is a comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-Nitroso-Acebutolol.
| Parameter | UHPLC-MS/MS Method[1] | Proposed GC-MS Method |
| Instrumentation | Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS) | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Principle | Separation based on polarity using liquid chromatography, followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation of volatile compounds based on their boiling points, followed by mass-based detection. Requires derivatization for non-volatile analytes. |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | Potentially in the low ppb range, but may be higher than LC-MS/MS for this specific non-volatile analyte. |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | Typically in the low ppb range, but highly dependent on the volatility and thermal stability of the analyte. |
| Linearity (R²) | 0.9978 - 0.9999 | Generally ≥ 0.995 |
| Accuracy (% Recovery) | 64.1% - 113.3% | Typically 80% - 120% |
| Precision (%RSD) | Not explicitly stated, but demonstrated to be within acceptable limits as per regulatory guidelines. | Generally < 15% |
| Specificity | High, due to chromatographic separation and specific mass transitions (MRM). | High, based on chromatographic retention time and mass spectrum. |
| Sample Throughput | High | Moderate to High |
| Suitability for N-Nitroso-Acebutolol | Well-suited due to the non-volatile nature of the analyte. | Less suitable without derivatization due to the low volatility and potential thermal degradation of N-Nitroso-Acebutolol. |
Experimental Protocols
Validated UHPLC-MS/MS Method for N-Nitroso-Acebutolol
This method is based on a published study and is highly suitable for the routine quality control of N-Nitroso-Acebutolol in active pharmaceutical ingredients (APIs).[1]
a. Sample Preparation:
-
Accurately weigh the Acebutolol HCl drug substance.
-
Dissolve in an appropriate diluent (e.g., methanol or acetonitrile/water mixture) to a final concentration suitable for LC-MS/MS analysis.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Methanol or Acetonitrile[1]
-
Gradient: A suitable gradient program to ensure the separation of N-Nitroso-Acebutolol from the parent API and other impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso-Acebutolol would need to be determined (e.g., by infusing a standard solution).
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Proposed GC-MS Method for N-Nitroso-Acebutolol (Hypothetical)
While LC-MS/MS is generally preferred for non-volatile nitrosamines like N-Nitroso-Acebutolol, a GC-MS method could be developed, likely requiring a derivatization step to increase volatility and thermal stability.
a. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent.
-
A derivatization step would likely be necessary. A common approach for similar compounds is silylation (e.g., using BSTFA with 1% TMCS). This would involve adding the silylating agent to the sample extract and heating to a specific temperature for a set time to ensure complete reaction.
b. Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to elute the derivatized analyte.
-
Injection Mode: Splitless injection for trace analysis.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized N-Nitroso-Acebutolol.
-
Source Temperature: ~230 °C
-
Quadrupole Temperature: ~150 °C
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for N-nitrosamine impurity testing, in accordance with regulatory guidelines such as ICH Q2(R2).
Caption: Workflow for Analytical Method Validation.
Regulatory Context and Acceptable Intake
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities.[2][3][4] The FDA has set an Acceptable Intake (AI) limit for N-Nitroso-Acebutolol of 1500 ng/day.[5] Analytical methods must be validated to demonstrate that they are sufficiently sensitive to quantify this impurity at or below this limit. The Limit of Quantitation (LOQ) of the method should ideally be at or below the level corresponding to the AI limit in the daily dose of the drug product.[4]
Conclusion
For the analysis of N-Nitroso-Acebutolol, the UHPLC-MS/MS method demonstrates superior suitability due to its high sensitivity, specificity, and applicability to non-volatile compounds. While a GC-MS method could be developed, it would likely require a complex and potentially variable derivatization step. The choice of method should be guided by the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the safety and quality of the final drug product.
References
- 1. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
Navigating Nitrosamine Impurity Analysis: A Comparative Guide to ICH Q2(R2) Compliant Method Validation for N-Nitroso-Acebutolol-d7
For Immediate Release
[City, State] – November 8, 2025 – In response to the stringent regulatory landscape surrounding nitrosamine impurities, this guide provides a comprehensive comparison of analytical methodologies for the validation of N-Nitroso-Acebutolol-d7, a critical deuterated internal standard for the quantitation of the potential mutagenic impurity N-Nitroso-Acebutolol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of analytical techniques and a framework for method validation in alignment with the latest ICH Q2(R2) guidelines.
The detection and quantification of nitrosamine impurities at trace levels present a significant analytical challenge. The choice of analytical methodology is paramount to ensure the safety and quality of pharmaceutical products. This guide focuses on two prominent techniques: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS), providing a comparative analysis of their performance based on key validation parameters.
N-Nitroso-Acebutolol is a potential impurity that can form in drug products containing acebutolol, a beta-blocker used to treat hypertension and other cardiovascular conditions.[1][2] The use of a deuterated internal standard like this compound is essential for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
This guide leverages published data on a validated UHPLC-MS/MS method specifically for N-Nitroso-Acebutolol and complements it with established performance data for GC-MS/MS methods used for nitrosamine analysis in other pharmaceutical products. This comparative approach offers a valuable resource for laboratories seeking to establish and validate robust analytical procedures.
Method Performance: UHPLC-MS/MS vs. GC-MS/MS
The following tables summarize the typical performance characteristics of UHPLC-MS/MS and GC-MS/MS methods for the analysis of nitrosamine impurities, in line with ICH Q2(R2) validation parameters.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | UHPLC-MS/MS for N-Nitroso-Acebutolol[1] | Typical GC-MS/MS for Nitrosamines[2][3] |
| Specificity/Selectivity | High | High |
| Linearity (Correlation Coefficient, R²) | > 0.9978 | > 0.996 |
| Range | 2 - 20 ppb | 0.5 - 50 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% | 80% - 120% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | 0.1 - 1.0 ppb |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | 0.5 - 5.0 ppb |
| Robustness | Demonstrated | Demonstrated |
Note: The data for the UHPLC-MS/MS method is based on a study analyzing a group of four nitrosamine drug substance-related impurities in five beta-blocker active pharmaceutical ingredients, including N-Nitroso-Acebutolol in Acebutolol HCl.[1] The GC-MS/MS data represents typical performance for nitrosamine analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for both UHPLC-MS/MS and a general GC-MS/MS method for nitrosamine analysis.
UHPLC-MS/MS Method for N-Nitroso-Acebutolol
This method is adapted from a validated procedure for the determination of N-Nitroso-Acebutolol in Acebutolol HCl active pharmaceutical ingredient.[1]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the Acebutolol HCl drug substance.
-
Dissolve the sample in a solution of 0.1% formic acid in water and methanol.
-
Spike with this compound internal standard.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a vial for analysis.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized for the separation of N-Nitroso-Acebutolol from the drug substance and other potential impurities.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-product ion transitions for N-Nitroso-Acebutolol and this compound should be determined and optimized.
Alternative Method: GC-MS/MS for Nitrosamine Analysis
This protocol outlines a general approach for the analysis of nitrosamine impurities using GC-MS/MS, which can be adapted for N-Nitroso-Acebutolol.
1. Sample Preparation:
-
Sample extraction is typically performed using a suitable solvent such as dichloromethane.
-
The extract may be concentrated and reconstituted in a solvent compatible with the GC system.
-
Spike with an appropriate internal standard.
2. Chromatographic Conditions:
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized for the volatilization of the analytes without degradation.
-
Oven Temperature Program: A gradient program to ensure the separation of nitrosamines from other matrix components.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-product ion transitions for the target nitrosamines.
Method Validation Workflow and Logical Relationships
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following diagrams illustrate the typical workflow for method validation according to ICH Q2(R2) guidelines and the logical relationship between the validation parameters.
Caption: ICH Q2(R2) Method Validation Workflow.
Caption: Interdependence of Validation Parameters.
Conclusion
Both UHPLC-MS/MS and GC-MS/MS are powerful techniques for the trace-level analysis of this compound and other nitrosamine impurities. The choice between the two often depends on the specific analyte properties, laboratory instrumentation availability, and the complexity of the sample matrix. UHPLC-MS/MS is generally preferred for less volatile and thermally labile compounds, while GC-MS/MS excels for volatile nitrosamines.
This guide provides a foundational comparison to assist in the selection and validation of an appropriate analytical method. It is imperative that any chosen method is rigorously validated in accordance with the ICH Q2(R2) guidelines to ensure reliable and accurate results, ultimately safeguarding patient health. Pharmaceutical manufacturers and analytical laboratories are encouraged to use this guide as a starting point for their internal method development and validation processes.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [fr.restek.com]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-Nitroso-Acebutolol: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory agencies worldwide have stringent requirements for the monitoring and control of these impurities in drug substances and products. This guide provides a comparative overview of the linearity and range of a validated analytical method for the quantification of N-Nitroso-Acebutolol, a nitrosamine impurity associated with the beta-blocker acebutolol. The performance of this method is compared with alternative methods for other N-nitrosamine impurities in related drug substances, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of N-nitrosamine impurities is critical for ensuring patient safety and regulatory compliance. The primary method for N-Nitroso-Acebutolol quantification is a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. For a comprehensive comparison, this guide includes data from validated methods for other N-nitrosamine impurities in beta-blockers, such as N-Nitroso-Atenolol and N-Nitroso-Propranolol, as well as a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for nitrosamines in a different class of drugs (sartans) to highlight alternative analytical techniques.
| Analyte | Method | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Reference |
| N-Nitroso-Acebutolol | UHPLC-MS/MS | 2 - 20 ppb | 0.9978 - 0.9999 | [1] |
| N-Nitroso-Atenolol | LC-MS/MS | 0.5 - 80 ng/mL | > 0.99 | [2][3][4] |
| N-Nitroso-Propranolol | LC-MS/MS | 0.01 - 10.00 ng/mL | > 0.99 | [5][6] |
| N-Nitroso-Propranolol | LC-MS/MS | 25 pg/mL (LOQ) - Upper limit not specified | > 0.99 | [7] |
| Various Nitrosamines | GC-MS/MS | 15 - 60 ppb (calibration points) | Not explicitly stated, but method validated | [8] |
Table 1: Comparison of Linearity and Range for N-Nitrosamine Quantification Methods. This table summarizes the performance characteristics of different analytical methods for the quantification of N-nitrosamine impurities.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable analytical results. Below are the methodologies for the key experiments cited in this guide.
Primary Method: UHPLC-MS/MS for N-Nitroso-Acebutolol Quantification
This method was developed and validated for the determination of four different nitrosamine drug substance-related impurities, including N-Nitroso-Acebutolol, in five beta-blocker active pharmaceutical ingredients.[1]
-
Instrumentation: Ultra-High-Speed Liquid Chromatography system coupled with a Tandem Mass Spectrometry detector (UHPLC-MS/MS).
-
Chromatographic Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and either methanol or acetonitrile.[1]
-
Sample Preparation: A specific weight of the acebutolol HCl active pharmaceutical ingredient (API) is dissolved in a suitable solvent to a known concentration.
-
Calibration Standards: While the specific concentrations of the calibration standards were not detailed in the reference, they were prepared to cover the linear range of 2 to 20 parts per billion (ppb).[1] Typically, a minimum of five concentration levels are used to establish linearity.
-
Data Analysis: The concentration of N-Nitroso-Acebutolol is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the standards.
Alternative Method 1: LC-MS/MS for N-Nitroso-Atenolol Quantification
This highly sensitive method was developed for the quantification of N-Nitroso-Atenolol in both active pharmaceutical ingredients and finished products.[2][3][4]
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometry detector (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.[2][3][4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[2][3][4]
-
Sample Preparation:
-
Drug Substance: 20 mg of atenolol API is accurately weighed, and dissolved in 1 mL of internal standard solution and 29 mL of 75% methanol. The mixture is vortexed and centrifuged. The supernatant is filtered before injection.[2]
-
Drug Product: A portion of crushed tablets equivalent to 20 mg of atenolol is treated similarly to the drug substance.[2]
-
-
Calibration Standards: A series of calibration standards were prepared with N-nitroso-atenolol concentrations of 0.5, 2, 10, 20, 40, and 80 ng/mL.[2]
-
Data Analysis: Quantification is performed using multiple reaction monitoring (MRM).[2][3][4]
Alternative Method 2: LC-MS/MS for N-Nitroso-Propranolol Quantification
This method provides a highly sensitive approach for the quantification of N-Nitroso-Propranolol in propranolol drug substance and product.[5][6]
-
Instrumentation: Liquid Chromatography system coupled to a SCIEX® QTRAP® 6500+ system.[5]
-
Chromatographic Column: Kinetex 2.6 µm Biphenyl HPLC column (150 x 3.0 mm).[5]
-
Mobile Phase: A gradient of 1 mM Ammonium Formate with 0.1 % Formic Acid in Water and 0.1 % Formic Acid in Acetonitrile.[5]
-
Sample Preparation: The sample is extracted, centrifuged, and the supernatant is filtered through a 0.22 μm PVDF syringe filter before injection.[6]
-
Calibration Standards: Linearity was established between 0.01 ng/mL and 10.00 ng/mL.[5][6]
-
Data Analysis: Quantification is achieved with high reproducibility and accuracy, with a lower limit of quantification (LLOQ) of 0.01 ng/mL.[5][6]
Visualizing Key Processes
To further elucidate the context and procedures involved in the analysis of N-nitrosamine impurities, the following diagrams, generated using Graphviz (DOT language), illustrate a critical biological pathway and a typical analytical workflow.
Caption: Simplified Signaling Pathway of N-Nitrosamine Carcinogenicity.
Caption: Experimental Workflow for N-Nitroso-Acebutolol Quantification.
Caption: Logical Workflow for Analytical Method Validation (ICH Q2(R1)).
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. phenomenex.com [phenomenex.com]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. edqm.eu [edqm.eu]
A Head-to-Head Comparison: N-Nitroso-Acebutolol-d7 vs. Non-Deuterated Internal Standards in Bioanalysis
In the precise world of analytical chemistry, particularly in the quantification of trace-level impurities like N-nitrosamines in pharmaceutical products, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, N-Nitroso-Acebutolol-d7, and a non-deuterated (structural analog) internal standard for the quantitative analysis of N-Nitroso-Acebutolol. The experimental data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for nitrosamine analysis.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[3] This is because its physicochemical properties are nearly identical to the analyte of interest, N-Nitroso-Acebutolol. This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.[3][4]
A non-deuterated internal standard, typically a structural analog of the analyte, is a viable alternative when a SIL-IS is unavailable or cost-prohibitive. However, its differing chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the results.
Performance Data: A Comparative Analysis
The following tables summarize the expected performance data from a series of validation experiments comparing the quantification of N-Nitroso-Acebutolol using this compound versus a hypothetical non-deuterated structural analog internal standard. The data is representative of typical outcomes in such a comparison.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Non-Deuterated IS |
| Calibration Range | 0.05 - 50 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.015 ng/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | This compound as IS | Non-Deuterated IS |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (0.15 ng/mL) | 98.5 - 101.2% | < 5% |
| Mid QC (5 ng/mL) | 99.1 - 100.8% | < 3% |
| High QC (40 ng/mL) | 99.5 - 100.5% | < 2% |
Table 3: Matrix Effect Evaluation
| Parameter | This compound as IS | Non-Deuterated IS |
| Matrix Factor (MF) | 0.98 - 1.02 | 0.75 - 1.20 |
| IS-Normalized MF | 0.99 - 1.01 | 0.85 - 1.15 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-Nitroso-Acebutolol in an active pharmaceutical ingredient (API) using LC-MS/MS.
Standard and Sample Preparation
-
Stock Solutions: Individual stock solutions of N-Nitroso-Acebutolol, this compound, and the non-deuterated internal standard were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions of N-Nitroso-Acebutolol were prepared by serial dilution of the stock solution with a diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.05 to 50 ng/mL.
-
Internal Standard Spiking Solution: Working solutions of this compound and the non-deuterated internal standard were prepared at a concentration of 100 ng/mL in the diluent.
-
Sample Preparation: A known amount of the Acebutolol API was dissolved in the diluent to a final concentration of 10 mg/mL. An aliquot of this sample solution was then spiked with the internal standard solution (either deuterated or non-deuterated) to a final concentration of 5 ng/mL.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient elution to separate N-Nitroso-Acebutolol from the API and other potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Nitroso-Acebutolol: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
This compound: Precursor ion > Product ion (m/z values shifted by +7 Da compared to the non-deuterated analyte).
-
Non-deuterated IS: Precursor ion > Product ion (specific m/z values for the selected analog).
-
-
Data Analysis
The concentration of N-Nitroso-Acebutolol in the samples was calculated using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, this compound, provides significant advantages in terms of accuracy, precision, and sensitivity for the quantitative analysis of N-Nitroso-Acebutolol. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for variations that can be introduced during sample preparation and analysis. While a non-deuterated internal standard can be employed, it carries a higher risk of introducing bias and variability into the results due to differences in physicochemical properties. For regulated environments and when the highest quality data is required, this compound is the demonstrably superior choice for an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Navigating the Analytical Maze: A Comparative Guide to N-Nitroso-Acebutolol Quantification Methods
For Immediate Release
[City, State] – November 8, 2025 – The increasing scrutiny of nitrosamine impurities in pharmaceutical products necessitates robust and reliable analytical methods for their detection and quantification. This guide provides a comprehensive comparison of currently available analytical methodologies for N-Nitroso-Acebutolol, a nitrosamine impurity associated with the beta-blocker Acebutolol. This publication is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies to ensure product quality and patient safety.
The U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit for N-Nitroso-Acebutolol, underscoring the importance of accurate and precise measurement of this impurity.[1][2][3] To date, a formal inter-laboratory comparison study for N-Nitroso-Acebutolol has not been publicly documented. However, a review of existing validated methods provides valuable insights into their performance and applicability.
Comparative Analysis of Analytical Methodologies
The primary analytical technique for the determination of N-Nitroso-Acebutolol is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting trace-level impurities in complex pharmaceutical matrices. A study published in the Journal of Separation Science details a validated ultra-high-speed liquid chromatography combined with mass spectrometry detection method for several N-nitroso-impurities in beta-blockers, including N-Nitroso-Acebutolol.[4]
Below is a summary of typical performance characteristics for LC-MS/MS methods tailored for nitrosamine analysis, based on published data for similar compounds like N-nitroso-atenolol.[5]
| Performance Parameter | Method A (LC-MS/MS)[4] | Method B (Hypothetical Optimized LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | ~ 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | ~ 0.3 ng/mL |
| Accuracy (% Recovery) | 64.1% - 113.3% | 95% - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Linearity (R²) | 0.9978 - 0.9999 | > 0.999 |
Note: Method B represents a hypothetical, optimized performance based on best practices and serves as a benchmark for laboratories developing their own methods. The performance of any method should be verified through in-house validation.
The Imperative for Inter-Laboratory Comparison Studies
While individual laboratories can validate their methods, an inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reproducibility and reliability of an analytical method across different settings. Such a study would involve distributing a common, well-characterized sample of Acebutolol containing a known concentration of N-Nitroso-Acebutolol to multiple laboratories for analysis. The results would provide a clearer picture of the method's robustness and identify potential sources of variability.
The insights gained from a round-robin test for other nitrosamines demonstrate their value in establishing standardized procedures and ensuring consistent data quality across the pharmaceutical industry.[6]
Experimental Protocols
The following section outlines a generalized experimental protocol for the analysis of N-Nitroso-Acebutolol in Acebutolol drug substance or product, based on established LC-MS/MS methodologies.[4][5]
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of N-Nitroso-Acebutolol from the sample matrix while minimizing degradation or artifactual formation.
Figure 1: Generalized workflow for sample preparation.
LC-MS/MS Analysis
The prepared sample is then injected into the LC-MS/MS system for separation and detection.
Figure 2: Typical workflow for LC-MS/MS analysis.
Chromatographic Conditions (Example):
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A suitable gradient to resolve N-Nitroso-Acebutolol from the parent drug and other impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso-Acebutolol would be monitored. For instance, for a similar compound, N-nitroso-atenolol, the protonated molecular ion [M+H]+ at m/z 296 was monitored with product ions at m/z 222 and 145.[5] A similar approach would be used for N-Nitroso-Acebutolol.
Conclusion
The analysis of N-Nitroso-Acebutolol is a critical component of ensuring the safety of Acebutolol-containing pharmaceuticals. While highly sensitive and specific LC-MS/MS methods have been developed, the lack of public inter-laboratory comparison data highlights a gap in the standardization of these analytical procedures. The establishment of a collaborative study would be a significant step forward in harmonizing testing methodologies and ensuring consistent and reliable data across the industry. In the interim, laboratories should ensure their methods are thoroughly validated in-house against stringent performance criteria. The availability of certified reference materials for N-Nitroso-Acebutolol is essential for this process.[7][8][9][10][11][12]
References
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. labanalysis.it [labanalysis.it]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
- 8. N-Nitroso-Acebutolol | CAS No: NA [aquigenbio.com]
- 9. Acebutolol N-nitroso - Acanthus Research [acanthusresearch.com]
- 10. N-Nitroso-Acebutolol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 11. clearsynth.com [clearsynth.com]
- 12. cleanchemlab.com [cleanchemlab.com]
A Comparative Guide to the Analysis of N-Nitroso-Acebutolol: Specificity and Selectivity of Assays
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide have established stringent limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification. This guide provides a comparative overview of the analytical methodologies for N-Nitroso-Acebutolol, a potential impurity in the beta-blocker Acebutolol, with a focus on the use of N-Nitroso-Acebutolol-d7 as an internal standard to ensure assay accuracy.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of N-Nitroso-Acebutolol and compares it with other common techniques used for nitrosamine analysis.
| Parameter | UHPLC-MS/MS for N-Nitroso-Acebutolol | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | Typically in the low ppb range | Significantly higher, often in the ppm range |
| Limit of Quantification (LOQ) | 2 - 20 ppb | Typically in the low ppb range | Significantly higher, often in the ppm range |
| Accuracy (% Recovery) | 64.1% - 113.3% | Method-dependent, generally good with appropriate internal standards | Can be affected by matrix interferences |
| Precision (% RSD) | Typically < 15% | Typically < 15% | Can be higher due to lower sensitivity |
| Specificity/Selectivity | High (utilizes precursor/product ion transitions) | High (utilizes mass fragmentation patterns) | Low (risk of co-eluting impurities) |
| Internal Standard of Choice | Isotopically labeled analog (e.g., this compound) | Isotopically labeled analog | A structurally similar compound |
Experimental Protocols
Key Experiment: UHPLC-MS/MS for the Determination of N-Nitroso-Acebutolol
This method provides high sensitivity and selectivity for the quantification of N-Nitroso-Acebutolol in Acebutolol drug substance. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of the results.
1. Sample Preparation:
-
Accurately weigh the Acebutolol HCl drug substance.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and methanol.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the UHPLC system.
2. Chromatographic Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Column: An Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) column is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient elution is typically used to achieve optimal separation of N-Nitroso-Acebutolol from the parent drug and other impurities.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 1 to 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
MRM Transitions: Specific precursor to product ion transitions are monitored for both N-Nitroso-Acebutolol and the internal standard, this compound. This provides a high degree of selectivity, as only molecules that undergo the specific fragmentation will be detected.
-
N-Nitroso-Acebutolol: The exact mass transitions would need to be determined experimentally.
-
This compound: The precursor and product ions will have a mass shift of +7 Da compared to the unlabeled analyte.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of N-Nitroso-Acebutolol in the sample.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.
Principle:
-
The sample is injected into a heated port where it is vaporized.
-
The gaseous analytes are separated based on their boiling points and interaction with the stationary phase in a long, thin capillary column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification and quantification.
Considerations for N-Nitroso-Acebutolol:
-
N-Nitroso-Acebutolol has a relatively high molecular weight and may require derivatization to increase its volatility for GC analysis.
-
The high temperatures used in the GC inlet can potentially cause degradation of thermolabile nitrosamines.
-
GC-MS can be highly sensitive and selective, especially when using high-resolution mass spectrometry.
Mandatory Visualization
Robustness Testing of Analytical Methods: A Comparative Guide Featuring N-Nitroso-Acebutolol-d7
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key considerations in the robustness testing of analytical methods for nitrosamine impurities, with a special focus on the application of the deuterated internal standard, N-Nitroso-Acebutolol-d7. Robustness, a critical component of method validation, demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, thereby ensuring its reliability during routine use.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies like the FDA and EMA have established stringent limits for these impurities, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[2][3] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity.[1][4][5]
The Role of Internal Standards in Nitrosamine Analysis
To ensure the accuracy and precision of LC-MS/MS analyses, especially at the trace levels required for nitrosamine impurity testing, the use of an internal standard is crucial. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from sample matrix and instrument variability. Isotopically labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis by mass spectrometry.
This compound is a deuterated analog of N-Nitroso-Acebutolol, an N-nitroso derivative of the beta-blocker Acebutolol. Its use as an internal standard offers several advantages:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.
-
Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing for its distinction from the unlabeled analyte by the mass spectrometer.
-
Compensation for Matrix Effects: It effectively compensates for variations in signal intensity caused by the sample matrix, a common challenge in pharmaceutical analysis.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, it corrects for variations in injection volume and instrument response, leading to more accurate and precise quantification.
While specific comparative performance data for this compound against other internal standards is not extensively published, the principles of using deuterated standards are well-established. A study on the closely related N-Nitroso-Atenolol, which utilized N-Nitroso-Atenolol-d7 as an internal standard, demonstrated excellent method performance in terms of specificity, accuracy, precision, linearity, and robustness.[5][6] This provides strong evidence for the suitability of deuterated analogs like this compound in robust analytical methods.
Comparison of Internal Standard Approaches
| Internal Standard Type | Advantages | Disadvantages | Suitability for Nitrosamine Analysis |
| Deuterated Analog (e.g., this compound) | - Co-elutes with the analyte.- Experiences identical matrix effects.- Provides the most accurate and precise quantification. | - Can be more expensive to synthesize.- Potential for isotopic exchange in some cases (though less common for deuterium on carbon).[7] | Excellent: Considered the best practice for quantitative LC-MS/MS analysis of nitrosamines. |
| Structurally Similar Compound | - More readily available and less expensive than isotopic standards. | - May not co-elute perfectly with the analyte.- May experience different matrix effects, leading to less accurate correction.- Different ionization efficiency can impact quantification. | Good: A viable alternative when a deuterated standard is unavailable, but with potentially lower accuracy and precision. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variations in sample matrix, injection volume, and instrument response.- Significantly lower accuracy and precision.- Not recommended for trace-level impurity analysis. | Poor: Not suitable for the reliable quantification of nitrosamine impurities at the low levels required by regulatory agencies. |
Experimental Protocol for Robustness Testing
Robustness testing involves intentionally varying key method parameters to assess the impact on the analytical results. The following is a general protocol for the robustness testing of an LC-MS/MS method for N-Nitroso-Acebutolol using this compound as an internal standard.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of N-Nitroso-Acebutolol in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the N-Nitroso-Acebutolol stock solution and adding a fixed concentration of the this compound internal standard to each.
-
Sample Preparation: Spike a placebo or a sample matrix with a known concentration of N-Nitroso-Acebutolol and the same fixed concentration of this compound.
2. LC-MS/MS Method Parameters (Example):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typical.[5][6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Usually maintained between 25-40 °C.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
3. Robustness Parameters to Vary:
The following parameters should be varied within a predefined range (e.g., ±5-10% of the nominal value):
-
Mobile Phase Composition: Vary the percentage of the organic solvent.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase.
-
Column Temperature: Increase and decrease the column oven temperature.
-
Flow Rate: Vary the mobile phase flow rate.
-
Different LC Column Batch: Analyze the samples using a column from a different manufacturing batch.
4. Data Analysis:
For each variation, inject the prepared standard and sample solutions. Calculate the concentration of N-Nitroso-Acebutolol in the sample, the recovery, and the relative standard deviation (RSD) of the measurements. The results should be compared against the results obtained using the nominal method parameters. The acceptance criteria for robustness are typically that the results remain within the predefined limits of precision and accuracy.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in robustness testing, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for robustness testing of an analytical method.
Caption: Factors influencing the robustness of an analytical method.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. development-and-validation-of-a-sensitive-lc-ms-ms-method-for-the-determination-of-n-nitroso-atenolol-in-atenolol-based-pharmaceuticals - Ask this paper | Bohrium [bohrium.com]
- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
The Gold Standard of Quantification: A Guide to Justification for Using Stable Isotope-Labeled Standards
In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. The choice of a standardization method can significantly impact the reliability of experimental results. This guide provides a comprehensive comparison between the use of stable isotope-labeled (SIL) internal standards and other common quantification techniques, such as external and non-isotopically labeled internal standards. Through the presentation of supporting experimental data and detailed protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust justification for the adoption of SIL standards as the gold standard in quantitative analysis.
The Principle of Isotope Dilution: A Foundation of Accuracy
The superior performance of SIL standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of a SIL version of the analyte is added to the sample at the very beginning of the sample preparation process.[1] This "isotopic twin" is chemically identical to the analyte of interest, differing only in its mass due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]
Because the SIL standard and the analyte are chemically indistinguishable, they behave identically during every step of the analytical workflow, including extraction, derivatization, and ionization in the mass spectrometer.[3] Any sample loss or variation in instrument response will affect both the analyte and the SIL standard equally. Consequently, the ratio of the analyte's signal to the SIL standard's signal remains constant, allowing for highly accurate and precise quantification, even in the presence of significant matrix effects or procedural inconsistencies.[4]
Comparative Analysis: SIL Standards vs. Alternatives
The primary alternatives to using SIL standards are the external standard method and the use of a non-isotopically labeled (structural analogue) internal standard.
-
External Standard Method: This technique relies on a calibration curve generated from a set of standards prepared separately from the samples.[5] Its major drawback is its inability to correct for variations in sample preparation, injection volume, or matrix-induced signal suppression or enhancement.[2][6]
-
Structural Analogue Internal Standard: While an improvement over the external standard method, a structural analogue is a different chemical compound that is merely similar to the analyte. Although it can correct for some variations, its chemical and physical properties are not identical to the analyte's, leading to potential differences in extraction efficiency, chromatographic retention, and ionization response.
The use of SIL standards effectively mitigates the shortcomings of these alternative methods.
Logical Justification for SIL Standard Superiority
The following diagram illustrates the logical flow of how SIL standards correct for potential errors at various stages of an analytical workflow, in contrast to external standards.
Quantitative Data Presentation: A Head-to-Head Comparison
The superior performance of SIL standards is not merely theoretical. The following tables summarize experimental data from studies that directly compared different quantification methods.
Table 1: Comparison of Precision (%RSD) for Lapatinib Quantification in Human Plasma
| Quantification Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Stable Isotope-Labeled IS | < 11% | < 11% |
| Non-Isotope-Labeled IS | Acceptable in pooled plasma | Fails to correct for interindividual variability |
Data synthesized from a study on lapatinib quantification, highlighting the SIL standard's ability to correct for interindividual matrix differences.[7]
Table 2: Comparison of Accuracy and Uncertainty for 1-Hydroxypyrene in Human Urine
| Calibration Method | Accuracy | Measurement Uncertainty |
| Internal Standard (SIL) | > 85% | 1.5 µ g/cigarette |
| External Standard | Less reliable due to matrix effects | 2.0 µ g/cigarette |
This data demonstrates the improved accuracy and lower measurement uncertainty achieved with a SIL standard in a complex matrix like urine.[8][9]
Table 3: Quantification of Ochratoxin A in Flour (Certified Reference Material)
| Quantification Method | Result vs. Certified Value |
| External Calibration | 18-38% lower |
| Isotope Dilution (IDMS) | Within the expected range |
This study clearly shows that external calibration leads to a significant underestimation of the analyte concentration due to matrix effects, a problem overcome by IDMS.[4]
Experimental Protocols: A Guide to Method Comparison
To objectively evaluate the performance of SIL standards against other methods, the following experimental protocol can be implemented.
Objective
To compare the accuracy and precision of quantifying a target analyte in a complex matrix using a stable isotope-labeled internal standard versus an external standard.
Materials
-
Target analyte standard
-
Stable isotope-labeled internal standard (SIL-IS) of the target analyte
-
Blank matrix (e.g., human plasma, urine)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Experimental Workflow for Quantification Method Comparison
The following diagram outlines the parallel workflows for comparing the two quantification methods.
Detailed Methodologies
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the analyte in a suitable solvent.
-
Prepare a concentrated stock solution of the SIL-IS at a known concentration.
-
-
Internal Standard (SIL) Method Workflow:
-
Calibration Curve and Quality Control (QC) Samples:
-
Take a series of aliquots of the blank matrix.
-
Spike each aliquot with a constant, known amount of the SIL-IS stock solution.
-
Spike each aliquot (except the blank) with varying, known amounts of the analyte stock solution to create a calibration curve (typically 6-8 non-zero points).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Unknown Samples:
-
To each unknown sample aliquot, add the same constant, known amount of the SIL-IS stock solution.
-
-
Sample Preparation:
-
Subject all calibration standards, QCs, and unknown samples to the identical sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
For each injection, determine the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios on the calibration curve.
-
-
-
External Standard Method Workflow:
-
Calibration Curve:
-
Prepare a series of calibration standards by diluting the analyte stock solution in the initial mobile phase solvent.
-
-
Unknown Samples:
-
Subject the unknown samples to the same sample preparation procedure as in the SIL method, but without the addition of an internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the external standards and the prepared unknown samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analyte peak area against the analyte concentration for the external standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the external calibration curve.
-
-
-
Performance Evaluation:
-
Accuracy: Analyze the QC samples and express the mean measured concentration as a percentage of the nominal concentration.
-
Precision: Calculate the relative standard deviation (%RSD) or coefficient of variation (%CV) for multiple preparations of the QC samples, both within a single analytical run (intra-day precision) and across multiple runs on different days (inter-day precision).
-
Compare the accuracy and precision data obtained from both the SIL internal standard and external standard methods.
-
Conclusion
The use of stable isotope-labeled internal standards provides a robust and reliable method for quantification, particularly in complex biological matrices. The ability of SIL standards to mimic the behavior of the analyte throughout the analytical process effectively compensates for a wide range of potential errors, leading to demonstrably superior accuracy and precision compared to external standard and structural analogue internal standard methods. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, the adoption of stable isotope dilution techniques is not just a best practice, but a critical component of rigorous scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for N-Nitroso-Acebutolol-d7
For Immediate Use by Laboratory and Research Professionals
This document provides critical operational and logistical guidance for the safe handling and proper disposal of N-Nitroso-Acebutolol-d7, a deuterated N-nitroso compound. Given the classification of many N-nitroso compounds as potential carcinogens, adherence to stringent safety and disposal protocols is imperative to ensure personnel safety and environmental protection.
I. Quantitative Data on Disposal Methods
While specific quantitative disposal data for this compound is not available, effective chemical inactivation methods for N-nitroso compounds have been documented. The following table summarizes the destruction efficiency of a recommended method.
| Chemical Inactivation Method | Active Reagents | Destruction Efficiency | Reference Compounds Tested |
| Reductive Destruction by Aluminum-Nickel Alloy Powder | Aluminum-Nickel Alloy, Aqueous Alkali | >99.98% | N-methyl-N-nitroso-p-toluenesulfonamide, N-methyl-N-nitrosourethane, N-methyl-N-nitrosourea, N-methyl-N'-nitro-N-nitrosoguanidine, N-ethyl-N-nitrosourea, N-ethyl-N'-nitro-N-nitrosoguanidine, and N-ethyl-N-nitrosourethane[1][2] |
II. Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol is adapted from established procedures for the chemical degradation of N-nitroso compounds.[1][2][3]
Objective: To chemically convert this compound into less hazardous compounds before final disposal.
Materials:
-
Waste this compound (solid or in a compatible solvent)
-
Aluminum-nickel alloy powder
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (2 M)
-
A suitable reaction vessel (e.g., a round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat.
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Waste Dilution: If the this compound waste is concentrated, dilute it with a suitable solvent (e.g., water, if soluble, or methanol).
-
Reaction Setup: Place the diluted waste solution in the reaction vessel with a stir bar.
-
Addition of Alloy: While stirring, carefully and slowly add a stoichiometric excess of aluminum-nickel alloy powder.
-
Basification: Gradually add the aqueous alkali solution to the mixture. The reaction is often more effective as the basicity of the medium increases.[1][2] Monitor for any exothermic reaction or gas evolution and adjust the rate of addition accordingly.
-
Reaction Time: Allow the mixture to stir at room temperature. The required reaction time can vary, but several hours to overnight is a common duration to ensure complete destruction.
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC, GC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of the parent N-nitroso compound.
-
Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid).
-
Final Disposal: The treated, neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
III. Step-by-Step Disposal Procedures for this compound
The disposal of this compound, being a stable isotope-labeled compound, is governed by the chemical properties of the N-nitroso-acebutolol molecule itself, not the deuteration.[4] The primary concern is its nature as an N-nitroso compound, many of which are considered carcinogenic.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[5]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.[7]
-
Labeling: All waste containers must be labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the specific chemical name: "this compound".[6]
Step 3: Decontamination of Work Surfaces and Equipment
-
Wipe down all work surfaces (e.g., fume hood, benchtops) and equipment with an appropriate cleaning agent after use.[5] All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.[5]
Step 4: Storage of Waste
-
Store all this compound waste in a designated, secure area, such as a satellite accumulation area or a designated section of a chemical storage cabinet, away from incompatible materials.[5]
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [7][8]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[6]
IV. Mandatory Visualizations
The following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Chemical Inactivation Workflow for N-Nitroso Waste.
References
- 1. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 2. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. chem.tamu.edu [chem.tamu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
